C.I. Acid Brown 75
Description
The exact mass of the compound Acid Brown 75 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
6637-87-2 |
|---|---|
Molecular Formula |
C28H17N9NaO16S2+ |
Molecular Weight |
822.6 g/mol |
IUPAC Name |
sodium 4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H17N9O16S2.Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);/q;+1 |
InChI Key |
ILMFTRZXCFCBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |
Other CAS No. |
6637-87-2 8011-86-7 61901-22-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathway of C.I. Acid Brown 75: A Technical Guide
C.I. Acid Brown 75 is a trisazo dye, characterized by the presence of three azo groups (–N=N–), which are responsible for its color.[1] Its synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This guide provides a detailed overview of the synthesis pathway, experimental protocols, and relevant data for researchers and professionals in drug development and chemical synthesis.
I. Overview of the Synthesis Pathway
The industrial preparation of this compound involves four key starting materials: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitroaniline (p-nitroaniline).[2][3][4] The synthesis proceeds through a series of three diazotization and coupling stages.[5]
The general sequence is as follows:
-
First Coupling: H-acid is diazotized and then coupled with resorcinol.
-
Second Coupling: 2-amino-4,6-dinitrophenol is diazotized and coupled with the product from the first stage.
-
Third Coupling: 4-nitroaniline is diazotized and coupled with the product from the second stage to yield the final this compound dye.
The final product is then typically isolated by salting out, followed by filtration, drying, and crushing.
II. Visualization of the Synthesis Pathway
The following diagram illustrates the sequential steps in the synthesis of this compound.
Caption: Synthesis pathway of this compound.
III. Quantitative Data Summary
The following table summarizes key quantitative data related to the industrial synthesis of this compound.
| Parameter | Sequential Batch Process | One-Pot Continuous Process | Reference |
| Yield | 85–90% | 82–85% | |
| Purity | >95% | 87–90% | |
| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | C₂₈H₁₅N₉Na₂O₁₆S₂ | |
| Molecular Weight | 843.58 g/mol | 843.58 g/mol | |
| C.I. Number | 34905 | 34905 | |
| CAS Number | 8011-86-7 | 8011-86-7 |
IV. Detailed Experimental Protocols
The following protocols are representative experimental procedures for the key reactions in the synthesis of this compound, based on established methods for diazotization and azo coupling.
A. General Materials and Equipment
-
Reactors: Glass beakers or round-bottom flasks of appropriate sizes.
-
Stirring: Mechanical or magnetic stirrers.
-
Temperature Control: Ice-water baths.
-
pH Measurement: pH meter or indicator papers.
-
Filtration: Büchner funnel with vacuum filtration setup.
-
Reagents: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-amino-4,6-dinitrophenol, 4-nitroaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), and sodium chloride (NaCl).
B. Protocol for Diazotization of Aromatic Amines
This general protocol is applicable to H-acid, 2-amino-4,6-dinitrophenol, and 4-nitroaniline, with minor adjustments as noted.
-
Preparation of Amine Solution:
-
Suspend one molar equivalent of the primary aromatic amine in a suitable amount of water and hydrochloric acid.
-
Cool the suspension to 0–5 °C in an ice-water bath with continuous stirring.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold water.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension.
-
Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, continue stirring for an additional 15-30 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.
-
C. Protocol for Azo Coupling
This protocol outlines the general procedure for the coupling reactions.
-
Preparation of Coupling Component Solution:
-
Dissolve one molar equivalent of the coupling component (e.g., resorcinol or the intermediate from the previous coupling step) in an aqueous alkaline solution (e.g., dilute sodium hydroxide or sodium carbonate).
-
Cool the solution to 0–5 °C in an ice-water bath.
-
-
Coupling Reaction:
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0–5 °C and control the pH within the desired range (weakly alkaline for the first two couplings, and weakly acidic for the final coupling) by adding a base (like NaOH or Na₂CO₃) or acid as needed.
-
Continue stirring for 1-2 hours after the addition is complete to ensure full coupling.
-
D. Isolation and Purification of the Final Product
-
Salting Out:
-
Once the final coupling reaction is complete, add sodium chloride to the reaction mixture to precipitate the dye.
-
-
Filtration and Washing:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities.
-
-
Drying and Crushing:
-
Dry the collected dye in an oven at a suitable temperature (e.g., 60-80 °C).
-
Crush the dried dye to obtain a fine powder.
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to C.I. Acid Brown 75
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for use by researchers, scientists, and professionals in drug development and related fields who may utilize this compound in their studies.
Core Data Presentation
The fundamental quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ |
| Molecular Weight | 843.58 g/mol |
| CAS Number | 8011-86-7 |
| C.I. Name | 34905 |
| Class | Trisazo Dye |
| Appearance | Dark red-light brown powder |
| Solubility | Soluble in water |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established chemical synthesis and analytical procedures.
The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions. The primary raw materials for this synthesis are 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-Amino-4,6-dinitrophenol, and 4-Nitrobenzenamine.[1]
Step 1: First Diazotization and Coupling
-
Diazotize 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
-
In weakly alkaline conditions, couple the diazotized H-acid with resorcinol.
Step 2: Second Diazotization and Coupling
-
Diazotize 2-Amino-4,6-dinitrophenol.
-
Under weakly alkaline conditions, couple this with the product from Step 1.
Step 3: Third Diazotization and Coupling
-
Diazotize 4-Nitrobenzenamine.
-
In a weakly acidic inorganic medium, couple this with the product from Step 2 to form the final this compound dye.[1]
Step 4: Product Isolation
-
The final product is isolated through salting out, followed by filtration, drying, and crushing to obtain the finished dye powder.[2][3]
This compound is often used as a model compound in environmental research, particularly in studies focused on its removal from wastewater via adsorption. A general protocol for such a study is as follows:
Materials and Reagents:
-
This compound
-
Adsorbent material (e.g., activated carbon, bentonite clay, kaolinite)
-
Deionized water
-
HCl and NaOH for pH adjustment
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of a known concentration (e.g., 1000 mg/L) by dissolving a precise amount of this compound in deionized water.
-
Preparation of Working Solutions: Create a series of working solutions of varying concentrations by diluting the stock solution.
-
Batch Adsorption Experiments:
-
In a set of flasks, add a fixed amount of the adsorbent to a known volume of the dye solutions.
-
Adjust the pH of the solutions to the desired value.
-
Place the flasks in a shaker at a constant temperature for a specified period to reach equilibrium.
-
-
Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
-
Data Analysis:
-
The amount of dye adsorbed per unit mass of adsorbent can be calculated.
-
The data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.
-
Signaling Pathways and Biological Interactions
Currently, there is a lack of available scientific literature detailing the specific signaling pathways in biological systems that are affected by this compound. Its primary applications are in the textile and leather industries for dyeing purposes.[4] Toxicological data indicates that it can cause eye irritation. Long-term health effects have not been extensively studied, though some azo dyes have the potential to break down into aromatic amines that may be carcinogenic. Further research is required to elucidate any specific molecular interactions and signaling cascades it may influence in a biological context.
Mandatory Visualizations
The following diagrams illustrate the workflows for the synthesis and a general experimental procedure involving this compound.
Caption: Synthesis workflow for this compound.
Caption: General workflow for an adsorption study.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Trisazo Dyes
For Researchers, Scientists, and Drug Development Professionals
Trisazo dyes, a significant class of synthetic colorants characterized by the presence of three azo bonds (-N=N-), have found extensive applications beyond the textile industry, garnering interest in the biomedical and pharmaceutical fields. Their unique chemical structures and modifiable properties make them intriguing candidates for various applications, including as biological stains and potential drug delivery vehicles. This technical guide provides a comprehensive overview of the core physical and chemical properties of selected trisazo dyes, detailed experimental protocols for their characterization, and an exploration of their biological interactions.
Physicochemical Properties of Selected Trisazo Dyes
The properties of trisazo dyes are largely dictated by their molecular structure, including the nature of the aromatic rings and the substituents they carry. The presence of multiple azo linkages and auxochromes influences their color, solubility, and stability. The following tables summarize key quantitative data for several commercially important trisazo dyes.
| Property | C.I. Direct Black 38 | C.I. Direct Violet 51 | C.I. Direct Blue 86 | C.I. Direct Red 80 | C.I. Direct Brown 152 |
| C.I. Number | 30235 | 27905 | 74180 | 35780 | 25370 |
| CAS Number | 1937-37-7 | 5489-77-0 | 1330-38-7 | 2610-10-8 | 6854-77-9 |
| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ | C₃₂H₂₇N₅Na₂O₈S₂ | C₃₂H₁₄CuN₈Na₂O₆S₂ | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | C₂₅H₂₂N₁₀Na₂O₇S₂ |
| Molecular Weight ( g/mol ) | 781.73[1] | 719.7[2] | 780.17[3][4] | 1373.08[5] | 684.62 |
| Appearance | Gray-black powder | Purple powder | Blue powder | Red powder | Red-light brown powder |
Table 1: General and Physical Properties of Selected Trisazo Dyes
| Property | C.I. Direct Black 38 | C.I. Direct Violet 51 | C.I. Direct Blue 86 | C.I. Direct Red 80 | C.I. Direct Brown 152 |
| Solubility in Water | Soluble | 15 g/L at 60°C, 25 g/L at 97°C | 40 g/L at 60°C, 80 g/L at 97°C | 30 g/L at 60°C, 50 g/L at 97°C | Moderately soluble |
| Solubility in Ethanol | Moderately soluble | Slightly soluble | Soluble | Soluble | Moderately soluble |
| Melting Point (°C) | Decomposes | Not available | Not available | Not available | Not available |
| Boiling Point (°C) | Decomposes | Not available | Not available | Not available | Not available |
| Thermal Stability | Decomposes upon heating | Not available | Stable under normal conditions | Stable under normal temperatures and pressures; decomposes with excess heat | Not available |
Table 2: Solubility and Thermal Properties of Selected Trisazo Dyes
| Property | C.I. Direct Black 38 | C.I. Direct Violet 51 | C.I. Direct Blue 86 | C.I. Direct Red 80 | C.I. Direct Brown 152 |
| λmax (nm) in Water/Aqueous Solution | Not specified | 545 | ~620 | 528-529, with a shoulder at ~500 | Not available |
| Other UV Peaks (nm) | Not specified | 294, 361 | Not specified | 372, 281-282, 230-235 | Not available |
Table 3: Spectroscopic Properties of Selected Trisazo Dyes in the UV-Visible Range
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the physical and chemical properties of trisazo dyes.
Determination of Aqueous Solubility (Gravimetric Method)
This protocol provides a fundamental method for quantifying the solubility of a trisazo dye in water.
Materials:
-
Trisazo dye powder
-
Distilled or deionized water
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)
-
Pre-weighed glass vials
-
Oven
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the trisazo dye to a known volume of water in a glass vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry evaporating dish.
-
Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the dye (e.g., 105°C) until a constant weight is achieved.
-
Calculation: The solubility (in g/L) is calculated using the following formula:
Solubility (g/L) = (Mass of dried dye (g) / Volume of filtrate (L))
UV-Visible Spectroscopic Analysis
This protocol details the procedure for obtaining the UV-Vis absorption spectrum of a trisazo dye to determine its wavelength of maximum absorbance (λmax).
Materials:
-
Trisazo dye
-
Appropriate solvent (e.g., water, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of the trisazo dye and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
-
Sample Measurement: Rinse a cuvette with one of the dye solutions, then fill it and place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum of the solution. The wavelength at which the highest absorbance is recorded is the λmax.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of a trisazo dye.
Materials:
-
Trisazo dye sample
-
Thermogravimetric analyzer
-
TGA pans (e.g., alumina, platinum)
-
Inert gas (e.g., nitrogen)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dye sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a controlled flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Biological Interactions and Signaling Pathways
While direct modulation of specific signaling pathways by trisazo dyes is an area of ongoing research, their metabolic activation and potential for targeted drug delivery are of significant interest to drug development professionals.
Metabolic Activation of Trisazo Dyes
A key chemical property of azo dyes relevant to their biological activity is the susceptibility of the azo bond to reductive cleavage. In the anaerobic environment of the colon, azoreductase enzymes produced by the gut microbiota can cleave the azo linkages, leading to the formation of aromatic amines. This metabolic process is the basis for the development of colon-specific drug delivery systems, where a therapeutic agent is linked to an azo-containing carrier. The active drug is only released upon reaching the colon.
Metabolic activation of a trisazo dye prodrug in the colon.
Potential Interaction with TGF-β Signaling
While not directly demonstrated for trisazo dyes, some polyazo dyes have been suggested to indirectly influence signaling pathways involved in cellular processes like fibrosis. The Transforming Growth Factor-β (TGF-β) pathway is a key regulator of extracellular matrix production. The interaction of large, planar dye molecules with components of the extracellular matrix could potentially modulate the activity of this pathway.
Simplified TGF-β signaling pathway and potential influence of polyazo dyes.
Conclusion
Trisazo dyes represent a versatile class of compounds with a broad range of established and emerging applications. Their physicochemical properties, which can be tuned through synthetic modifications, make them valuable tools in various scientific disciplines. For researchers and professionals in drug development, the potential of trisazo dyes as colon-specific drug delivery carriers, owing to their predictable metabolic activation, presents a promising avenue for future therapeutic strategies. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is paramount for the successful design and implementation of novel applications. Further investigation into the direct interactions of trisazo dyes with specific biological pathways will undoubtedly unlock new opportunities in medicine and biotechnology.
References
C.I. Acid Brown 75: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Acid Brown 75, a trisazo dye. The document compiles available quantitative and qualitative solubility data and furnishes a detailed experimental protocol for determining solubility, aimed at providing researchers and professionals in drug development and other scientific fields with essential data for its application.
Core Data Presentation
The solubility of a substance is a critical physicochemical property that dictates its application in various fields. For this compound, its solubility is a key determinant in its use in dyeing processes and other applications where it needs to be in a dissolved state.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in water.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 91[1][2][3][4] |
| Water | 90 | 90 - 100[5] |
Qualitative Solubility Information
While specific quantitative data for a wide range of organic solvents is limited in publicly available literature, some qualitative information has been reported:
-
Ethanol: this compound is reported to be soluble in ethanol. The exact concentration and temperature for this solubility, however, are not specified.
-
General Organic Solvents: As an acid dye, this compound is expected to have limited solubility in non-polar organic solvents. Acid dyes are typically large, complex molecules with polar sulfonic acid groups, which contribute to their high solubility in water but lower their affinity for non-polar organic media.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the widely recognized flask method, a standard procedure for determining the saturation solubility of a substance.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvent (e.g., water, ethanol, acetone) of high purity
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically inert, e.g., PTFE)
-
Spectrophotometer or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of glass flasks.
-
Accurately add a known volume of the chosen solvent to each flask.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. It is recommended to perform a preliminary study to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any suspended solid particles. This step is crucial to ensure that only the dissolved portion is analyzed.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
The solubility is expressed in grams per liter (g/L) or other appropriate units.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
References
The Evolution and Application of Acid Dyes in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, development, and application of acid dyes in scientific research. From their origins in the textile industry to their indispensable role in modern biological and medical research, acid dyes offer a versatile toolkit for visualizing cellular structures, quantifying proteins, and elucidating complex signaling pathways. This document details the chemical principles of acid dyes, their classification, and provides in-depth experimental protocols for their use in various research applications.
A Brief History of Acid Dyes in Research
The journey of acid dyes began in the mid-19th century, driven by the burgeoning synthetic dye industry. The first synthetic dye, Mauveine, was discovered by William Henry Perkin in 1856, sparking a chemical revolution that would soon find its way into the laboratory.[1] While initially developed for textiles, the selective staining properties of these new colorful compounds were quickly recognized by early biologists.
The earliest acid dyes to appear were triarylmethane-based in 1868, though they had poor fastness.[2][3] A significant milestone was the synthesis of the first acid dye for wool, Acid Red A, in 1877.[3] The late 19th century saw the development of more structurally diverse acid dyes, including azo and anthraquinone derivatives, expanding the available color palette and improving staining characteristics.[3] Picric acid, available as early as 1788, was used for dyeing wool from an acid dyebath.
The turn of the 20th century marked a pivotal moment for the use of dyes in biological research. The work of pioneers like Paul Ehrlich, who used dyes to stain tissues and microorganisms, laid the foundation for modern histology and microbiology. The development of histological staining techniques, such as the hematoxylin and eosin (H&E) stain, which utilizes the acid dye eosin, revolutionized pathology by enabling the visualization of tissue morphology in unprecedented detail.
The mid-20th century witnessed another leap forward with the advent of fluorescence microscopy. The development of fluorescent acid dyes, which absorb light at one wavelength and emit it at a longer wavelength, opened up new frontiers in cell biology. These fluorescent probes allowed for the highly sensitive and specific labeling of biomolecules and cellular compartments, paving the way for techniques like immunofluorescence and live-cell imaging. The synthesis of fluorescein in the 1870s was a critical early development in this area. Today, a vast array of acid dyes, both traditional and fluorescent, are integral to a wide range of research applications, from basic cell biology to drug discovery and clinical diagnostics.
Chemical Principles and Classification of Acid Dyes
Acid dyes are anionic compounds, meaning they carry a negative charge in solution. Their name derives from the acidic conditions under which they are typically applied, which enhances their binding to biological structures. The acidic nature of these dyes is conferred by the presence of one or more acidic functional groups, most commonly sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups.
The primary mechanism of staining with acid dyes is ionic bonding. In an acidic solution, the amino groups (-NH₂) of proteins and other macromolecules in biological tissues become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged anionic dye molecules are then electrostatically attracted to these positively charged sites, resulting in staining. The strength of this interaction, and thus the intensity of the stain, is influenced by the pH of the staining solution, the number of charged groups on both the dye and the target molecule, and the presence of other salts.
Acid dyes can be classified based on their chemical structure or their dyeing properties.
Classification by Chemical Structure:
-
Azo Dyes: This is the largest and most diverse group of acid dyes, characterized by the presence of one or more azo groups (-N=N-). They offer a wide range of colors, including reds, oranges, and yellows.
-
Anthraquinone Dyes: These dyes are based on the anthraquinone scaffold and are known for their good lightfastness. They typically produce blue and green colors.
-
Triarylmethane Dyes: This class of dyes provides bright, intense colors, often in the red, violet, and green ranges, but they generally have poorer lightfastness compared to other classes.
-
Xanthene Dyes: This group includes important fluorescent dyes like fluorescein and eosin. They are characterized by the xanthene ring system.
-
Nitro Dyes: These dyes contain nitro (-NO₂) groups as their chromophore.
Classification by Dyeing Properties:
-
Leveling Acid Dyes: These have relatively low molecular weights and show good leveling properties, meaning they produce a uniform color. They are typically applied in a strongly acidic bath.
-
Milling Acid Dyes: These have higher molecular weights and exhibit better wet fastness properties. They are applied from a weakly acidic or neutral bath.
-
Metal-Complex Acid Dyes: These dyes contain a metal ion, such as chromium or cobalt, coordinated to the dye molecule. This complexation improves their lightfastness and wet fastness.
Quantitative Data of Acid Dyes in Research
The selection of an appropriate acid dye for a specific research application often depends on its quantitative properties. For fluorescence-based techniques, parameters such as the excitation and emission maxima, quantum yield, and molar extinction coefficient are critical. The following table summarizes these properties for a selection of commonly used acid dyes in research.
| Dye Name | C.I. Number | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Application |
| Eosin Y | 45380 | 518 | 540 | ~83,000 | ~0.15 | Histology (Counterstain) |
| Acid Fuchsin | 42685 | 540 | 630 | ~90,000 | - | Histology (Collagen Stain) |
| Orange G | 16230 | 476-480 | - | ~27,000 | - | Histology (Cytoplasmic Stain) |
| Light Green SF Yellowish | 42095 | 630 | - | ~130,000 | - | Histology (Collagen Stain) |
| Aniline Blue WS | 42780 | ~600 | ~492 | - | - | Histology (Collagen Stain), Plant Biology |
| Biebrich Scarlet | 26905 | 504-506 | - | - | - | Histology (Plasma Stain) |
| Ponceau S | 26905 | 520 | - | - | - | Protein Staining (Western Blot) |
| Congo Red | 22120 | ~497 | ~614 | ~45,000 | - | Amyloid Staining |
| Fura-2 | - | 340/380 | 510 | ~31,000 | ~0.23-0.49 | Calcium Imaging |
| Fluorescein | 45350 | 494 | 518 | ~79,000 | ~0.92 | Fluorescent Labeling |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and environmental conditions.
Experimental Protocols
This section provides detailed methodologies for key applications of acid dyes in research.
Masson's Trichrome Staining for Collagen Visualization
Masson's trichrome is a classic histological stain that uses a combination of acid dyes to differentiate collagen from other tissue components.
Solutions:
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.
-
Solution B: 4 mL 29% Ferric Chloride in 95 mL Distilled Water, with 1 mL Concentrated HCl.
-
Working Solution: Mix equal parts of Solution A and B just before use.
-
-
Biebrich Scarlet-Acid Fuchsin Solution: 90 mL 1% aqueous Biebrich Scarlet, 10 mL 1% aqueous Acid Fuchsin, 1 mL Glacial Acetic Acid.
-
Phosphomolybdic/Phosphotungstic Acid Solution: 5 g Phosphomolybdic Acid (or Phosphotungstic Acid) in 100 mL Distilled Water.
-
Aniline Blue Solution: 2.5 g Aniline Blue in 100 mL Distilled Water, with 2 mL Glacial Acetic Acid.
-
1% Acetic Acid Solution: 1 mL Glacial Acetic Acid in 99 mL Distilled Water.
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.
-
Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
-
Wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Wash in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Without rinsing, stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Ponceau S Staining for Western Blot Analysis
Ponceau S is a rapid and reversible stain used to visualize protein bands on Western blot membranes, confirming successful protein transfer.
Solution:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
Protocol:
-
After transferring proteins to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water.
-
Immerse the membrane in Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Decant the staining solution (it can be reused).
-
Wash the membrane with deionized water for 1-2 minutes to remove background staining and visualize protein bands.
-
To destain, wash the membrane with TBS-T or your western blot washing buffer.
-
Proceed with the blocking step of your Western blot protocol.
Fura-2 AM for Intracellular Calcium Imaging
Fura-2 is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations. Its acetoxymethyl (AM) ester form is cell-permeant.
Solutions:
-
Fura-2 AM Stock Solution: Dissolve 50 µg Fura-2 AM in 50 µL DMSO.
-
Recording Buffer (e.g., HBSS): Hank's Balanced Salt Solution.
Protocol:
-
Culture cells on coverslips suitable for microscopy.
-
Prepare a working solution of Fura-2 AM by diluting the stock solution in recording buffer to a final concentration of 1-5 µM.
-
Remove the culture medium and wash the cells twice with recording buffer.
-
Load the cells by incubating them in the Fura-2 AM working solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with recording buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Apoptosis Detection by Flow Cytometry using Propidium Iodide
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, making it a useful dye for identifying dead or late-stage apoptotic cells with compromised membrane integrity.
Solutions:
-
1X PBS (Phosphate-Buffered Saline)
-
1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂.
-
Propidium Iodide Staining Solution: 50 µg/mL in 1X PBS.
-
Annexin V-FITC
Protocol:
-
Induce apoptosis in your cell population using the desired method.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Expected Results:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
References
C.I. Acid Brown 75: A Technical Health and Safety Profile for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data for C.I. Acid Brown 75 (CAS No. 8011-86-7), a trisazo dye. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or encounter this substance. This document summarizes key quantitative data, outlines available experimental insights, and presents logical frameworks for safety handling based on current knowledge.
Chemical and Physical Properties
This compound is a synthetic dye primarily utilized in the textile and leather industries for coloring wool, polyamide fibers, and leather.[1][2][3] It is recognized as a water-soluble anionic dye.[1][4] At room temperature, it exists as a brown to dark brown powder with minimal odor.
There are conflicting reports regarding its precise molecular formula and weight, which is not uncommon for complex commercial dyes that may exist as mixtures or salts. The two most frequently cited molecular structures are presented below.
Table 1: Reported Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 8011-86-7 | |
| EINECS Number | 232-380-0 | |
| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ OR C₁₀H₉NO₇S₂ | , |
| Molecular Weight | 843.58 g/mol OR 319.31 g/mol | , |
| Physical State | Solid, Powder | |
| Color | Brown to dark red-light brown | |
| Melting Point | > 200 °C | |
| Water Solubility | Approx. 90.9 g/L at 20 °C | |
| Density | Approx. 1.108 g/cm³ at 20 °C | |
| log Pow (Octanol/Water Partition Coefficient) | Approx. 2.3 at 25 °C | |
| Vapor Pressure | < 0 Pa at 25 °C (Calculated) |
Toxicological Data
Toxicological data for this compound has been established through various studies on mammalian and aquatic species. The primary routes of concern for occupational exposure are inhalation, ingestion, and direct contact with skin and eyes.
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Result | Source |
| LD50 | Rat (male/female) | Oral | > 1500 mg/kg bw | |
| LD0 | Rat (male/female) | Dermal | > 2000 mg/kg bw |
Table 3: Ecotoxicity Data for this compound
| Test | Species | Duration | Result | Source |
| LC50 | Poecilia reticulata (Guppy) | 96 h | > 100 mg/L | |
| LC0 | Daphnia magna (Water Flea) | 24 h | ca. 100 mg/L | |
| IC50 | Pseudokirchneriella subcapitata (Green Algae) | 72 h | ca. 7.8 mg/L | |
| EC50 | Activated Sludge Microorganisms | 3 h | > 1500 mg/L (Respiration rate) |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.
-
GHS Hazard Statement: H319: Causes serious eye irritation.
-
Signal Word: Warning
Prolonged or repeated contact may also lead to skin irritation, and inhalation of dust can irritate the respiratory tract. Ingestion may cause gastrointestinal discomfort.
Recommended Safety Protocols
The following workflow outlines the recommended procedure for handling this compound in a research setting to minimize exposure and ensure safety.
Caption: Recommended safety workflow for handling this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific toxicological endpoints listed in the safety data sheets are not publicly available. The provided data (e.g., LD50, LC50) are summaries of results from studies likely conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
For illustrative purposes, a generalized workflow for an acute oral toxicity study (akin to OECD Guideline 423) is diagrammed below. This represents a typical, but not the specific, methodology that would be used to determine the LD50 value cited.
Caption: Generalized workflow for an acute oral toxicity experiment.
Stability and Reactivity
This compound is stable under normal laboratory temperatures and pressures. However, certain conditions and materials should be avoided.
-
Conditions to Avoid: Excess heat, strong oxidants, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, irritating and toxic fumes and gases may be produced.
-
Hazardous Polymerization: Will not occur.
Conclusion
This compound is a stable chemical compound with low acute mammalian toxicity via oral and dermal routes. The primary health hazard identified is serious eye irritation. Ecotoxicological data indicates a higher sensitivity for algae compared to fish and daphnia. Professionals handling this substance should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment, particularly eye protection, and ensuring adequate ventilation. While specific experimental methodologies for the cited toxicity data are not detailed in publicly available safety sheets, the values are consistent with standardized testing guidelines. Researchers should always consult the most current safety data sheet provided by their supplier before use.
References
The Environmental Fate of C.I. Acid Brown 75: A Technical Overview
Disclaimer: Specific experimental data on the environmental fate of C.I. Acid Brown 75 is limited in publicly available scientific literature. This guide synthesizes information on the known properties of this compound with data from studies on structurally similar sulfonated azo dyes to provide a comprehensive overview of its expected environmental transformation and impact. The degradation pathways and quantitative data presented are based on representative examples from this class of dyes.
Introduction
This compound (CAS No. 8011-86-7) is a trisazo acid dye used in the textile and leather industries.[1][2] Its molecular structure, characterized by three azo (-N=N-) bonds and sulfonic acid groups, renders it highly soluble in water and resistant to fading, properties desirable for dyeing processes.[2][3] However, these same characteristics contribute to its potential for environmental persistence and dispersal in aquatic systems. The discharge of effluents containing such dyes is a significant environmental concern due to water coloration, which reduces light penetration for aquatic photosynthesis, and the potential toxicity of the dye and its degradation byproducts.[4] This guide provides a technical examination of the anticipated environmental fate of this compound, focusing on its biodegradation, photodegradation, and abiotic degradation pathways, as well as its ecotoxicological profile.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Brown 75 | |
| CAS Number | 8011-86-7 | |
| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | |
| Molecular Weight | 843.58 g/mol | |
| Appearance | Dark red-light brown powder | |
| Water Solubility | 91 g/L at 20°C | |
| Log P (octanol/water) | Approx. 2.3 at 25°C |
Biodegradation
The biodegradation of sulfonated azo dyes like this compound is a complex process that typically requires a combination of anaerobic and aerobic conditions for complete mineralization.
Anaerobic Degradation
Under anaerobic conditions, the primary and often rate-limiting step is the reductive cleavage of the azo bonds. This process is catalyzed by non-specific microbial enzymes, particularly azoreductases. The azo linkages act as terminal electron acceptors, leading to the breaking of the -N=N- bonds and the formation of colorless aromatic amines. For this compound, this would result in the formation of several aromatic amine intermediates.
Aerobic Degradation
The aromatic amines produced during anaerobic degradation are often more resistant to further breakdown under anaerobic conditions and can be toxic or carcinogenic. Subsequent aerobic treatment is necessary for the mineralization of these intermediates. A variety of bacteria have been shown to degrade aromatic amines through the action of oxygenase and hydroxylase enzymes, ultimately breaking down the aromatic rings into carbon dioxide, water, and inorganic salts.
dot
References
An In-depth Technical Guide on the Spectral Characteristics of C.I. Acid Brown 75
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core spectral characteristics of C.I. Acid Brown 75, a trisazo dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their studies. Due to the limited availability of comprehensive public data, this guide synthesizes available information and presents a generalized experimental framework for its spectral analysis.
Introduction to this compound
This compound is a synthetic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups.[1][2] It is primarily used in the textile and leather industries.[1][3] Its chemical structure and properties make it a subject of interest in studies related to dye chemistry, environmental science, and analytical chemistry.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized in the table below. The available spectral data, while limited, points to a primary absorption peak in the visible range, which is characteristic of its brown color.
| Property | Value | Reference |
| C.I. Name | Acid Brown 75 | [1] |
| C.I. Number | 34905 | |
| CAS Number | 8011-86-7 | |
| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | |
| Molecular Weight | 843.58 g/mol | |
| Class | Trisazo Dye | |
| Appearance | Dark red-light brown powder | |
| Spectral Data | ||
| λmax (in water) | ~440 - 500 nm | |
| Molar Absorptivity (ε) | Data not publicly available | |
| Emission Wavelength (λem) | Not typically fluorescent |
Experimental Protocols for Spectral Analysis
The following is a generalized experimental protocol for the determination of the spectral characteristics of this compound using UV-Vis spectrophotometry. This protocol is based on standard methods for the analysis of azo dyes.
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Distilled or deionized water (spectroscopic grade)
-
Volumetric flasks (100 mL and 10 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
A calibrated double-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the dye.
-
Once dissolved, fill the flask to the mark with distilled water. Mix thoroughly to ensure a homogenous solution.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions from the stock solution. For example, prepare 1, 2, 5, and 10 mg/L solutions in 10 mL volumetric flasks.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).
-
Set the wavelength range for the scan (e.g., 200-800 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with distilled water to be used as a blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
-
-
Sample Measurement:
-
Rinse a clean cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Run the spectral scan to obtain the absorption spectrum.
-
Repeat this procedure for all the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye. A calibration curve of absorbance versus concentration should be plotted to ensure linearity and to calculate ε from the slope.
-
Signaling Pathways and Logical Relationships
As this compound is a synthetic dye primarily used for industrial coloring, there is no known involvement in biological signaling pathways relevant to drug development. Therefore, a signaling pathway diagram is not applicable.
Instead, a logical workflow for the experimental characterization of the dye is presented below.
Caption: Workflow for the Spectroscopic Analysis of this compound.
This guide provides a foundational understanding of the spectral characteristics of this compound and a practical approach to its analysis. For more specific applications, further empirical determination of its spectral properties in relevant solvent systems is recommended.
References
Methodological & Application
Application Notes and Protocols for C.I. Acid Brown 75 as a Model Dye in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using C.I. Acid Brown 75 as a model pollutant for evaluating various wastewater treatment technologies. Detailed protocols for adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs) are presented, along with structured data and visual workflows to facilitate experimental design and execution.
Introduction to this compound
This compound is a trisazo anionic dye widely used in the textile and leather industries.[1] Its complex aromatic structure renders it resistant to biodegradation, leading to its persistence in industrial effluents and posing a threat to aquatic ecosystems. Due to its stability and representative nature of azo dyes, this compound serves as an excellent model compound for research and development of effective wastewater remediation strategies.
Physicochemical Properties of this compound:
| Property | Value |
| C.I. Name | Acid Brown 75 |
| CAS Number | 8011-86-7 |
| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂[1] |
| Molecular Weight | 843.58 g/mol [1] |
| Chemical Class | Trisazo Dye |
| Color | Dark red-light brown[1] |
| Solubility | Soluble in water[2] |
Adsorption Studies
Adsorption is a widely employed, effective, and economical method for dye removal from wastewater. This section details the protocol for evaluating the adsorption of this compound onto various adsorbent materials.
Quantitative Data for Adsorption of this compound
The following table summarizes key quantitative data from studies on the adsorption of this compound using different adsorbents.
| Adsorbent | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Temperature (°C) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Kaolinite | Not Specified | Not Specified | 1.0 | Not Specified | Not Specified | 95.5 | 96.5 | |
| Coffee Spent Modified Fe-Al-Zr Composite | 50 | 1 | 5.6 | 120 | 25 ± 2 | 96.3 | Not Specified | |
| Unmodified Coal Fly Ash Granule | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low | Not Specified | |
| Surfactant Modified Coal Fly Ash Granule | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Significantly Increased | Not Specified |
Experimental Protocol: Batch Adsorption of this compound
This protocol outlines the steps for conducting batch adsorption experiments to determine the removal efficiency of an adsorbent for this compound.
1. Materials and Reagents:
-
This compound dye powder
-
Deionized water
-
Adsorbent material (e.g., activated carbon, clay, biomaterial)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
UV-Vis spectrophotometer
-
Centrifuge or filtration apparatus
2. Preparation of Dye Solutions:
-
Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of deionized water to prepare a stock solution.
-
Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.
3. Adsorption Experiment:
-
Add a known amount of adsorbent (e.g., 0.1 g) to a series of 250 mL conical flasks containing a fixed volume of the dye solution (e.g., 100 mL) of a specific initial concentration.
-
Adjust the pH of the solutions to the desired value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 120 minutes).
-
Withdraw samples at regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes) to study the kinetics of adsorption.
4. Sample Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation at 4000 rpm for 15 minutes or by filtration using Whatman filter paper.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.
5. Calculation of Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%): Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Adsorption Capacity (qₑ, mg/g): qₑ = [(C₀ - Cₑ) * V] / W Where V is the volume of the solution (L) and W is the mass of the adsorbent (g).
Experimental Workflow for Adsorption Studies
Caption: Workflow for batch adsorption experiments of this compound.
Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate reactive oxygen species for the degradation of organic pollutants.
Quantitative Data for Photocatalytic Degradation of Similar Azo Dyes
Due to limited data specifically for this compound, the following table presents typical results for the photocatalytic degradation of other acid azo dyes using TiO₂.
| Dye | Initial Concentration (mg/L) | Catalyst (TiO₂) Dose (g/L) | pH | Irradiation Time (hours) | Light Source | Degradation Efficiency (%) | Reference |
| Acid Orange 7 | 50 | 1.0 | Not Specified | 32 | 30W UV Lamp | 76 | |
| Acid Red 88 | Not Specified | 1.8 (Fe³⁺ doped TiO₂) | Not Specified | Not Specified | Visible Light | Not Specified | |
| Alizarin Red S | 10 | 1.0 | 3 | 1 | 16W Mercury Lamp | 94.1 | |
| Bismarck Brown R | 10 | 1.0 | 3 | 1 | 16W Mercury Lamp | 91.4 |
Experimental Protocol: Photocatalytic Degradation of this compound using TiO₂
This protocol is adapted from studies on other azo dyes and provides a framework for evaluating the photocatalytic degradation of this compound.
1. Materials and Reagents:
-
This compound
-
Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Photoreactor with a UV lamp (e.g., 125W mercury lamp)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge
2. Experimental Setup:
-
A photoreactor equipped with a UV light source and a cooling system to maintain a constant temperature.
-
A beaker or reaction vessel made of quartz or borosilicate glass.
3. Experimental Procedure:
-
Preparation of Dye Solution: Prepare an aqueous solution of this compound of a known concentration (e.g., 50 mg/L).
-
Catalyst Suspension: Disperse a specific amount of TiO₂ powder (e.g., 1.0 g/L) in the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for approximately 30 minutes to ensure that adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
4. Sample Analysis:
-
Immediately after withdrawal, centrifuge the aliquots to separate the TiO₂ particles.
-
Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.
5. Calculation of Degradation Efficiency:
-
Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for photocatalytic degradation of this compound.
Advanced Oxidation Processes (AOPs)
AOPs involve the generation of highly reactive hydroxyl radicals (•OH) for the rapid degradation of organic pollutants. The Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ are two commonly studied AOPs.
Quantitative Data for AOPs on Similar Azo Dyes
The following table presents typical results for the degradation of other acid azo dyes using Fenton and UV/H₂O₂ processes.
| Process | Dye | Initial Concentration (mg/L) | Reagents | pH | Reaction Time (min) | Decolorization Efficiency (%) | Reference |
| Fenton | Acid Red 73 | 200 | Fe²⁺, H₂O₂ | 3 | 30 | >96% | |
| UV/H₂O₂ | Acid Blue 74 | Not Specified | H₂O₂ | 3.5-5.5 | Not Specified | High | |
| UV/H₂O₂ | Azo Dye Orange G | 100 | H₂O₂ | 12 | 30 | 100 |
Experimental Protocol: Fenton Treatment of this compound
This protocol is based on general Fenton process applications for dye wastewater treatment.
1. Materials and Reagents:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Beakers and magnetic stirrer
-
UV-Vis spectrophotometer
2. Experimental Procedure:
-
Prepare a known concentration of this compound solution (e.g., 100 mg/L).
-
In a beaker, take a specific volume of the dye solution (e.g., 500 mL).
-
Adjust the initial pH of the solution to approximately 3.0 using H₂SO₄.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L) and stir until dissolved.
-
Initiate the reaction by adding the required amount of H₂O₂ (e.g., 200 mg/L).
-
Start a timer and collect aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the aliquots by adding NaOH to raise the pH to >10, which precipitates the iron catalyst.
-
Filter the samples to remove the precipitate.
-
Analyze the supernatant for the remaining concentration of this compound using a spectrophotometer.
Experimental Protocol: UV/H₂O₂ Treatment of this compound
This protocol is based on general UV/H₂O₂ process applications for dye degradation.
1. Materials and Reagents:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Deionized water
-
Photoreactor with a UV lamp
-
UV-Vis spectrophotometer
2. Experimental Procedure:
-
Prepare a known concentration of this compound solution.
-
Place a specific volume of the dye solution into the photoreactor.
-
Adjust the initial pH to the desired value (e.g., 4).
-
Add the required amount of H₂O₂ to the solution.
-
Turn on the UV lamp to start the reaction.
-
Collect aliquots at regular time intervals.
-
Analyze the samples for the remaining dye concentration using a spectrophotometer.
Logical Relationship Diagram for AOPs
Caption: Logical relationship of AOPs for dye degradation.
References
Application Notes and Protocols for C.I. Acid Brown 75 Adsorption Studies
Introduction
C.I. Acid Brown 75 is an anionic azo dye used in various industries, including textiles and leather. The release of effluents containing this dye into water bodies poses a significant environmental concern due to its persistence, color, and potential toxicity. Adsorption has been widely recognized as a highly effective and economically viable method for removing such dyes from wastewater.[1][2] This document provides a comprehensive protocol for conducting adsorption studies of this compound, intended for researchers and scientists. The protocol covers the preparation of materials, detailed experimental procedures for investigating key parameters, and methods for data analysis, including kinetic, isotherm, and thermodynamic modeling.
Materials and Equipment
1.1 Materials
-
This compound (CAS No: 71799-74-1)[3]
-
Adsorbent material (e.g., kaolinite, activated carbon, biochar, fly ash)[4][5]
-
Hydrochloric acid (HCl, 0.1 M) for pH adjustment
-
Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Deionized (DI) or distilled water
1.2 Equipment
-
UV-Vis Spectrophotometer
-
Digital pH meter
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks, beakers, and pipettes
-
Thermostatic water bath or incubator shaker
Experimental Protocols
2.1 Preparation of Dye Solutions
-
Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder. Dissolve it in a small amount of DI water in a 1000 mL volumetric flask. Once fully dissolved, bring the volume up to the mark with DI water. This solution should be stored in a dark, cool place to prevent photodegradation.
-
Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution using the formula C1V1 = C2V2.
2.2 Batch Adsorption Experiments Batch experiments are performed to evaluate the effects of various parameters on the adsorption process. The general procedure involves adding a known mass of adsorbent to a fixed volume of dye solution in a flask and agitating it for a specified time.
2.2.1 Effect of pH The pH of the solution can significantly influence the surface charge of the adsorbent and the ionization of the dye, thereby affecting adsorption efficiency. For anionic dyes like Acid Brown 75, adsorption is typically more favorable in acidic conditions.
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of the dye solution (e.g., 50 mL of 50 mg/L).
-
Adjust the initial pH of the solutions across a range (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time sufficient to reach equilibrium (e.g., 2 hours).
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final dye concentration using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).
2.2.2 Effect of Adsorbent Dose This experiment determines the minimum adsorbent amount required for maximum dye removal.
-
Add varying amounts of the adsorbent (e.g., 0.02, 0.04, 0.06, 0.08, 0.1 g) into a series of flasks containing a fixed volume and concentration of the dye solution (e.g., 50 mL of 50 mg/L).
-
Set the pH to the optimal value determined from the previous experiment.
-
Agitate the flasks at a constant speed and temperature until equilibrium is reached.
-
Separate the solid and liquid phases and analyze the final dye concentration.
2.2.3 Effect of Contact Time (Kinetic Studies) This study determines the time required to reach adsorption equilibrium.
-
Add a fixed amount of adsorbent to a flask containing the dye solution at the optimal pH and a specific concentration.
-
Place the flask on a shaker and withdraw aliquots at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
-
Separate the adsorbent from each aliquot and measure the dye concentration. The experiment continues until the concentration remains constant, indicating equilibrium.
2.2.4 Effect of Initial Dye Concentration (Isotherm Studies) This experiment helps to understand the relationship between the concentration of the dye in the solution and the amount adsorbed onto the adsorbent at equilibrium.
-
Prepare a series of dye solutions with varying initial concentrations (e.g., 10, 25, 50, 100, 200 mg/L).
-
Add a fixed amount of adsorbent to each flask.
-
Adjust the pH to the optimal value and agitate the flasks for the equilibrium time determined from the kinetic study.
-
After reaching equilibrium, separate the phases and analyze the final dye concentrations.
2.2.5 Effect of Temperature (Thermodynamic Studies) This study provides insights into the nature of the adsorption process (endothermic or exothermic).
-
Repeat the isotherm experiment at different temperatures (e.g., 25 °C, 35 °C, 45 °C) using the optimal pH, adsorbent dose, and equilibrium time.
-
Analyze the final dye concentrations for each temperature.
2.3 Analytical Measurement The concentration of this compound in the supernatant is determined by measuring its absorbance using a UV-Vis spectrophotometer at its λmax. A calibration curve of absorbance versus known dye concentrations must be prepared first.
The percentage of dye removal and the adsorption capacity at equilibrium (q_e, in mg/g) are calculated as follows:
-
Removal Percentage (%) : ((C_0 - C_e) / C_0) * 100
-
Adsorption Capacity (q_e) : ((C_0 - C_e) * V) / m
Where:
-
C_0 is the initial dye concentration (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
Data Analysis Models
3.1 Adsorption Kinetics
-
Pseudo-First-Order Model: log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t
-
Pseudo-Second-Order Model: t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t The pseudo-second-order model is often found to best describe the adsorption of acid dyes.
3.2 Adsorption Isotherms
-
Langmuir Isotherm: C_e / q_e = 1 / (K_L * q_m) + C_e / q_m (Assumes monolayer adsorption on a homogeneous surface).
-
Freundlich Isotherm: log(q_e) = log(K_F) + (1/n) * log(C_e) (Describes adsorption on a heterogeneous surface).
3.3 Adsorption Thermodynamics Thermodynamic parameters are calculated to determine the spontaneity and nature of the adsorption.
-
Gibbs Free Energy (ΔG°): ΔG° = -RT * ln(K_c)
-
Van't Hoff Equation: ln(K_c) = (ΔS° / R) - (ΔH° / RT)
Where R is the universal gas constant, T is the temperature in Kelvin, and K_c is the thermodynamic equilibrium constant. ΔH° and ΔS° can be determined from the slope and intercept of a plot of ln(K_c) versus 1/T. A negative ΔG° indicates a spontaneous process.
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Summary of Optimal Conditions and Maximum Adsorption Capacity for this compound.
| Adsorbent | Optimal pH | Adsorbent Dose | Equilibrium Time (min) | Temperature (°C) | Max. Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|---|---|
| Kaolinite | 1.0 | - | - | - | 96.5 | |
| Silica-based | 2.0 | 0.06 g / 100 mL | 75 | Ambient | - |
| Modified Fly Ash | - | - | - | - | 55.3 | |
Table 2: Representative Kinetic Model Parameters.
| Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₁ (min⁻¹) or k₂ (g/mg·min) | R² |
|---|---|---|---|---|
| Pseudo-First-Order |
| Pseudo-Second-Order | | | | |
Table 3: Representative Isotherm Model Parameters.
| Isotherm | Parameters | Value | R² |
|---|---|---|---|
| Langmuir | q_m (mg/g) | ||
| K_L (L/mg) | |||
| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) |
| | n | | |
Table 4: Thermodynamic Parameters.
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 298 | |||
| 308 |
| 318 | | | |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for conducting this compound adsorption studies.
Caption: Workflow for this compound adsorption experiments.
References
- 1. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-14603946) | 71799-74-1 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Brown 75
Audience: Researchers, scientists, and drug development professionals.
Introduction
C.I. Acid Brown 75 is a monoazo acid dye used in the textile and leather industries. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor nanoparticles, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This document provides a detailed methodology for the photocatalytic degradation of this compound, focusing on the use of common photocatalysts like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO).
When a semiconductor photocatalyst like TiO₂ or ZnO is irradiated with light of energy greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB. These electron-hole pairs are powerful redox species. The holes can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen molecules to generate superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). These ROS are non-selective and can effectively degrade complex organic molecules like this compound into simpler and less harmful compounds such as CO₂, H₂O, and mineral acids.
Experimental Protocols
This section outlines the detailed procedures for conducting photocatalytic degradation studies of this compound.
1. Materials and Reagents
-
This compound (analytical grade)
-
Photocatalyst:
-
Titanium Dioxide (TiO₂, e.g., Degussa P25)
-
Zinc Oxide (ZnO) nanoparticles
-
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Methanol or isopropanol (as a radical scavenger for mechanistic studies)
-
High-Performance Liquid Chromatography (HPLC) grade solvents (for analysis)
2. Equipment
-
Photoreactor: A batch reactor equipped with a light source (e.g., UV lamp, Xenon lamp, or solar simulator), a magnetic stirrer, and a cooling system. A typical setup includes a quartz or borosilicate glass vessel.
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for byproduct identification
-
Total Organic Carbon (TOC) analyzer
-
pH meter
-
Centrifuge or filtration system (e.g., 0.45 µm syringe filters)
-
Analytical balance
-
Ultrasonic bath
3. Preparation of Reagents
-
Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in deionized water. This stock solution can then be diluted to prepare working solutions of desired concentrations.
-
Photocatalyst Suspension: Prepare a suspension of the photocatalyst (e.g., 1 g/L) in deionized water. It is recommended to sonicate the suspension for at least 15-30 minutes to ensure uniform dispersion of the nanoparticles.
4. Photocatalytic Degradation Procedure
-
Reactor Setup: Place a known volume of the this compound working solution into the photoreactor vessel.
-
Catalyst Addition: Add the required amount of the photocatalyst suspension to the dye solution to achieve the desired catalyst loading.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the photocatalyst and reach adsorption-desorption equilibrium. Take a sample at the end of this period (t=0) to determine the initial concentration after adsorption.
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to ensure a homogeneous suspension.
-
Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).
-
Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the aliquots to remove the photocatalyst particles. This is crucial to stop the reaction and prevent interference during analysis.
-
Analysis:
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer to monitor the decolorization.
-
Determine the concentration of the remaining dye using a pre-established calibration curve.
-
For mineralization studies, measure the Total Organic Carbon (TOC) of the samples.
-
For byproduct identification, analyze the samples using HPLC or GC-MS.
-
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where:
-
C₀ is the initial concentration of the dye (after the dark adsorption period).
-
Cₜ is the concentration of the dye at time 't'.
-
5. Optimization of Reaction Parameters
To achieve maximum degradation efficiency, it is essential to optimize various experimental parameters. The following parameters should be investigated:
-
Initial Dye Concentration: Vary the initial concentration of this compound (e.g., 10, 25, 50, 100 mg/L) while keeping other parameters constant.
-
Photocatalyst Loading: Vary the amount of the photocatalyst (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 g/L) to find the optimal loading.
-
pH: Investigate the effect of the initial pH of the solution (e.g., 3, 5, 7, 9, 11) on the degradation rate. The pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule.
-
Light Intensity: If possible, vary the intensity of the light source to study its effect on the reaction kinetics.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Experimental Conditions for Photocatalytic Degradation of this compound
| Parameter | Investigated Range | Optimal Value |
| Initial Dye Concentration (mg/L) | 10 - 100 | To be determined |
| Photocatalyst | TiO₂ / ZnO | To be determined |
| Catalyst Loading (g/L) | 0.25 - 2.0 | To be determined |
| pH | 3 - 11 | To be determined |
| Light Source | UV Lamp / Xenon Lamp | - |
| Light Intensity (W/m²) | As specified by the lamp | - |
| Temperature (°C) | 25 ± 2 | - |
| Reaction Volume (mL) | e.g., 250 | - |
| Stirring Speed (rpm) | e.g., 500 | - |
Table 2: Degradation Efficiency and Kinetic Data for this compound
| Experiment ID | Initial Conc. (mg/L) | Catalyst Loading (g/L) | pH | Degradation Efficiency (%) at 180 min | Apparent Rate Constant (k_app) (min⁻¹) | R² |
| AB75-01 | 50 | 1.0 | 7 | |||
| AB75-02 | 50 | 1.5 | 7 | |||
| AB75-03 | 50 | 1.0 | 5 | |||
| AB75-04 | 50 | 1.0 | 9 | |||
| AB75-05 | 25 | 1.0 | 7 | |||
| AB75-06 | 100 | 1.0 | 7 |
The photocatalytic degradation of many organic pollutants follows pseudo-first-order kinetics. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(C₀/Cₜ) versus irradiation time (t).
Mandatory Visualization
Application Notes: C.I. Acid Brown 75 for Staining Polyamide Fibers in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 75 is a trisazo acid dye commonly utilized in the textile industry for coloring protein and polyamide fibers such as wool and nylon.[1][2][3][4] Its anionic nature allows it to form strong ionic interactions with protonated amino groups present in the polymer chains of polyamide fibers under acidic conditions.[5] This characteristic makes it a candidate for a high-contrast stain for the microscopic visualization of polyamide fibers. Proper application of this compound can reveal fine morphological details of fibers, which is critical in various research and quality control settings.
These application notes provide a detailed protocol for the staining of individual polyamide fibers with this compound for subsequent microscopic examination. The described methodology is based on the established principles of acid dye chemistry and standard histological staining techniques.
Principle of Staining
The staining mechanism of polyamide fibers with this compound is primarily an electrostatic interaction. In an acidic environment, the amino end groups (-NH2) of the polyamide polymer chain become protonated, acquiring a positive charge (-NH3+). This compound, being an anionic dye with sulfonate groups (-SO3-), is thereby electrostatically attracted to these cationic sites on the fiber. The strength of this bond is influenced by factors such as pH, temperature, and dye concentration. Additionally, van der Waals forces and hydrophobic interactions may contribute to the overall dye-fiber affinity.
Experimental Protocols
Materials
-
This compound (powder)
-
Polyamide fibers (e.g., Nylon 6 or Nylon 6,6)
-
Distilled or deionized water
-
Glacial acetic acid
-
Sodium acetate (for buffering, optional)
-
Microscope slides and coverslips
-
Fine-tipped forceps
-
Mounting medium (e.g., glycerol or a commercial resin-based mountant)
-
Beakers and graduated cylinders
-
Hot plate or water bath
-
pH meter or pH indicator strips
-
Micro-pipettes
-
Staining jars or small beakers
Solution Preparation
-
1% (w/v) this compound Stock Solution:
-
Weigh 1.0 g of this compound powder.
-
Dissolve in 100 mL of distilled water. Gentle heating and stirring may be required to fully dissolve the dye.
-
Allow the solution to cool to room temperature before use.
-
-
Staining Buffer (pH 4-5):
-
Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions to achieve the desired pH.
-
Alternatively, for a simpler approach, add glacial acetic acid dropwise to distilled water while monitoring with a pH meter until the target pH is reached.
-
-
Working Staining Solution (0.1% w/v):
-
Dilute the 1% stock solution 1:10 with the staining buffer (pH 4-5). For example, add 1 mL of 1% this compound stock solution to 9 mL of staining buffer. The optimal concentration may need to be determined empirically and can range from 0.05% to 0.5%.
-
Staining Procedure
-
Sample Preparation:
-
Using fine-tipped forceps, carefully isolate individual polyamide fibers.
-
If necessary, clean the fibers by rinsing them in a mild detergent solution followed by thorough rinsing with distilled water to remove any surface contaminants or finishes.
-
Air dry the fibers completely before staining.
-
-
Staining:
-
Place the polyamide fibers in a small staining jar or beaker.
-
Add a sufficient volume of the pre-heated working staining solution (e.g., 50-60°C) to fully immerse the fibers.
-
Incubate the fibers in the staining solution for 15-30 minutes. The optimal time and temperature may vary depending on the fiber type and desired staining intensity.
-
-
Differentiation and Rinsing:
-
After staining, carefully remove the fibers from the staining solution using forceps.
-
Briefly rinse the fibers in the staining buffer (without the dye) to remove excess, unbound stain.
-
Follow with a thorough rinse in distilled water until the rinse water runs clear.
-
-
Dehydration (for permanent mounting):
-
To prepare for mounting with a resin-based medium, dehydrate the stained fibers by passing them through a graded series of ethanol solutions (e.g., 50%, 70%, 95%, and 100%) for 2-3 minutes in each solution.
-
Finally, clear the fibers in xylene or a xylene substitute for 2-3 minutes.
-
-
Mounting:
-
For temporary mounts: Place a drop of glycerol on a clean microscope slide. Place the stained and rinsed fiber in the glycerol and cover with a coverslip, avoiding air bubbles.
-
For permanent mounts: Place a drop of resin-based mounting medium on a clean microscope slide. Transfer the cleared fiber from the xylene into the mounting medium and cover with a coverslip.
-
Allow the mounting medium to set or cure according to the manufacturer's instructions.
-
-
Microscopic Examination:
-
Examine the stained fibers under a light microscope. Use different magnifications to observe the morphological details.
-
Data Presentation
The following tables summarize the key parameters that can be optimized for staining polyamide fibers with this compound for microscopy.
| Parameter | Range | Recommended Starting Point | Notes |
| Dye Concentration (w/v) | 0.05% - 0.5% | 0.1% | Higher concentrations may lead to overstaining, obscuring details. |
| pH of Staining Solution | 3 - 6 | 4 - 5 | A lower pH increases the number of cationic sites on the fiber, enhancing dye uptake. |
| Staining Temperature | Room Temperature - 80°C | 50 - 60°C | Increased temperature enhances dye diffusion into the fiber but may cause swelling. |
| Staining Time | 5 - 60 minutes | 15 - 30 minutes | Longer times increase staining intensity but may lead to a loss of structural detail. |
Visualizations
References
Application Notes and Protocols for Advanced Oxidation Processes in C.I. Acid Brown 75 Removal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the degradation of C.I. Acid Brown 75, a common azo dye, using various Advanced Oxidation Processes (AOPs). The methodologies outlined are based on established research and are intended to guide laboratory-scale investigations into the efficacy of these technologies for wastewater treatment.
Introduction to Advanced Oxidation Processes for Dye Removal
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules, such as azo dyes, into simpler and less harmful compounds. Azo dyes, which are characterized by the presence of one or more azo bonds (-N=N-), are often resistant to conventional wastewater treatment methods, making AOPs an attractive alternative.
Data Presentation: Efficacy of AOPs for Acid Brown Dye Removal
The following tables summarize quantitative data from various studies on the removal of this compound and structurally similar acid brown dyes using different AOPs. This data provides a comparative overview of the efficiency of each method under optimized conditions.
Table 1: Fenton and Fenton-like Processes for Acid Brown Dye Degradation
| AOP Method | Target Dye | Initial Concentration (mg/L) | Key Parameters | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| Ultrasound/Fenton-like (Fly Ash/H₂O₂) | Acid Brown 348 | 50 | pH: 2.5, Fly Ash: 2.5 g/L, H₂O₂: 5.0 mM, Temp: 40°C, Frequency: 40 kHz | 96 | 140 | [1] |
| Hydrogen Peroxide Oxidation with Ultrasound | Acid Brown 83 | 125 | H₂O₂/Dye Molar Ratio: 10, Acidic Medium (H₂SO₄) | >90 | Not Specified | [2] |
| Photo-Fenton | General Azo Dyes | Not Specified | Acidic pH (~3), Fe²⁺ catalyst, H₂O₂, UV/Visible Light | High Mineralization | Variable | [3][4] |
Table 2: Electrochemical Oxidation for Acid Brown Dye Degradation
| AOP Method | Target Dye | Initial Concentration (mg/L) | Anode Material | Key Parameters | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| Anodic Oxidation | Acid Brown & Reactive Blue | Not Specified | Graphite Rod | Current Density, NaCl concentration, pH 3-9 | 100 (Color), 89 (COD) | Not Specified | [5] |
| Electrochemical Oxidation | Acid Brown 98 | 180 | Ti/Ru₀.₃Ti₀.₇O₂ | pH: 3, Current Density: 20 mA/cm², Electrolyte: 0.1 M NaCl | 89 | 35 |
Table 3: Other AOPs for Azo Dye Degradation
| AOP Method | Target Dye | Initial Concentration | Key Parameters | Degradation Efficiency (%) | Reaction Time (h) | Reference |
| Sonolysis (Ultrasound) | Monoazo Dyes | 30 µM | 300 kHz, Acidic pH | Rate is first-order, accelerated with increased acidity | Variable | |
| Ozonation | Azo Dyes | Variable | pH, Ozone Dosage | Variable, effective for decolorization | Variable | |
| Photocatalysis (UV/H₂O₂) | Acid Dye | 10 mg/L | pH: 3.9, H₂O₂: 2 mL, UV irradiation | 67.9 | 1.5 |
Experimental Protocols
The following are detailed protocols for the key AOPs discussed. These protocols are generalized and may require optimization for specific experimental setups and objectives.
Protocol for Ultrasound-Assisted Fenton-like Oxidation
This protocol is adapted from the study on Acid Brown 348 degradation.
Materials:
-
This compound stock solution (e.g., 1 g/L)
-
Fly ash (as catalyst)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Ultrasonic bath (e.g., 40 kHz)
-
Conical flasks or beakers
-
Magnetic stirrer and hot plate
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a working solution of this compound (e.g., 50 mg/L) in a conical flask by diluting the stock solution with deionized water.
-
Adjust the pH of the solution to 2.5 using dilute H₂SO₄ or NaOH.
-
Add the fly ash catalyst to the solution (e.g., 2.5 g/L) and stir to ensure a homogenous suspension.
-
Place the flask in the ultrasonic bath and set the temperature to 40°C.
-
Add the required concentration of H₂O₂ (e.g., 5.0 mM) to initiate the reaction.
-
Start the ultrasonic irradiation and the timer.
-
Withdraw samples (e.g., 5 mL) at regular time intervals (e.g., 0, 10, 20, 40, 60, 90, 120, 140 min).
-
Immediately centrifuge the samples at 4000 rpm for 15 minutes to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol for Electrochemical Oxidation
This protocol is based on the principles described for the degradation of various acid brown dyes.
Materials:
-
This compound stock solution
-
Supporting electrolyte (e.g., NaCl or Na₂SO₄)
-
DC power supply
-
Electrochemical reactor with an anode (e.g., Graphite or Ti/Ru₀.₃Ti₀.₇O₂) and a cathode (e.g., stainless steel)
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a solution of this compound (e.g., 180 mg/L) containing a supporting electrolyte (e.g., 0.1 M NaCl) in the electrochemical reactor.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 3) using dilute acid or base.
-
Place the electrodes in the solution and connect them to the DC power supply.
-
Turn on the magnetic stirrer to ensure the solution remains well-mixed.
-
Apply a constant current density (e.g., 20 mA/cm²) to start the electrolysis.
-
Collect samples at specific time intervals.
-
Analyze the samples for dye concentration using a spectrophotometer as described in the previous protocol.
-
(Optional) Measure the Chemical Oxygen Demand (COD) to assess the extent of mineralization.
Protocol for Photocatalytic Degradation
This protocol provides a general framework for photocatalytic experiments.
Materials:
-
This compound stock solution
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Photoreactor equipped with a UV or visible light source
-
Magnetic stirrer
-
pH meter
-
Syringe filters (0.45 µm)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of the photocatalyst in deionized water (e.g., 1 g/L) in the photoreactor.
-
Add the this compound stock solution to achieve the desired initial concentration (e.g., 10 mg/L).
-
Adjust the pH to the desired value (e.g., 3.9).
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.
-
Take an initial sample (time = 0).
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots at regular intervals.
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the photocatalyst.
-
Analyze the filtrate for the remaining dye concentration using a spectrophotometer.
Visualizations
The following diagrams illustrate the conceptual frameworks and workflows described in this document.
Caption: General mechanism of Advanced Oxidation Processes for dye degradation.
Caption: A typical experimental workflow for studying AOP-based dye degradation.
References
Application Notes and Protocols: Fenton Oxidation of Azo Dyes
Introduction
Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, printing, and food.[1] Their complex aromatic structures and stability make them resistant to conventional wastewater treatment methods, posing significant environmental and health concerns.[1] Advanced Oxidation Processes (AOPs) offer a powerful solution for the degradation of these recalcitrant pollutants.[2][3] Among AOPs, the Fenton process (utilizing ferrous ions and hydrogen peroxide) is highly effective due to its ability to generate highly reactive and non-selective hydroxyl radicals (•OH) under ambient conditions.[4] These radicals can break down the complex azo dye molecules into simpler, less toxic compounds, and potentially achieve complete mineralization to CO₂, H₂O, and inorganic salts.
This document provides a detailed protocol for the experimental setup of Fenton oxidation for azo dye degradation, aimed at researchers and scientists in environmental chemistry and drug development.
Principle of Fenton Oxidation
The Fenton reaction involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) in an acidic medium to produce hydroxyl radicals. The primary reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radical (•OH) is a potent oxidizing agent that attacks the azo dye molecule, leading to the cleavage of the azo bond (-N=N-) and subsequent degradation of the aromatic rings. The efficiency of the process is highly dependent on several key operational parameters.
Key Experimental Parameters
Optimizing the following parameters is crucial for achieving high degradation efficiency:
-
pH: The Fenton reaction is most effective in a narrow acidic pH range, typically between 3 and 4. At pH values above this range, iron precipitates as ferric hydroxide (Fe(OH)₃), reducing catalyst availability and inhibiting •OH production. Below pH 3, the reaction can be slowed due to the formation of complex iron species.
-
Fe²⁺ Concentration: The concentration of the ferrous ion catalyst directly influences the rate of hydroxyl radical generation. However, an excess of Fe²⁺ can be detrimental, as it may react with •OH radicals, creating a scavenging effect (Fe²⁺ + •OH → Fe³⁺ + OH⁻). Therefore, determining the optimal Fe²⁺ dosage is essential.
-
H₂O₂ Concentration: The concentration of hydrogen peroxide is a critical factor as it is the source of the hydroxyl radicals. Increasing H₂O₂ concentration generally enhances dye degradation up to a certain point. An excess of H₂O₂ can also lead to scavenging of hydroxyl radicals (H₂O₂ + •OH → HO₂• + H₂O), reducing the process efficiency.
-
Temperature: Higher temperatures can increase the reaction rate. However, temperatures above 40-50°C can lead to the accelerated decomposition of H₂O₂ into oxygen and water, which does not contribute to dye degradation.
-
Initial Dye Concentration: The concentration of the target azo dye affects the overall degradation efficiency. Higher dye concentrations may require higher dosages of Fenton's reagents and longer reaction times.
Experimental Protocol
This protocol provides a general procedure for conducting a lab-scale Fenton oxidation experiment.
1. Materials and Reagents
-
Azo Dye (e.g., Acid Red 88, Reactive Black 5)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Hydrogen Peroxide (H₂O₂, 30% w/w)
-
Sulfuric Acid (H₂SO₄, e.g., 1 M)
-
Sodium Hydroxide (NaOH, e.g., 1 M)
-
Deionized Water
-
Equipment:
-
Glass beaker or reactor vessel (e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Pipettes and graduated cylinders
-
UV-Vis Spectrophotometer
-
Timer
-
2. Reagent Preparation
-
Azo Dye Stock Solution: Prepare a stock solution of the azo dye (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water.
-
Fe²⁺ Stock Solution: Prepare a fresh stock solution of FeSO₄·7H₂O (e.g., 0.1 M). It is crucial to prepare this solution fresh for each experiment to prevent the oxidation of Fe²⁺ to Fe³⁺.
-
Working Dye Solution: Dilute the azo dye stock solution with deionized water to the desired initial experimental concentration (e.g., 50 mg/L).
3. Fenton Oxidation Procedure
-
Setup: Place a specific volume of the working dye solution (e.g., 250 mL) into the reactor vessel with a magnetic stir bar. Place the reactor on the magnetic stirrer.
-
pH Adjustment: Begin stirring the solution. Immerse the pH probe and slowly add sulfuric acid (H₂SO₄) dropwise to adjust the initial pH of the solution to the desired value (typically pH 3).
-
Catalyst Addition: Add the required volume of the FeSO₄·7H₂O stock solution to the reactor to achieve the target Fe²⁺ concentration. Allow the solution to mix for a few minutes.
-
Reaction Initiation: Initiate the Fenton reaction by adding the required volume of H₂O₂ to the mixture. Start the timer immediately.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the sample (e.g., 3-5 mL) for analysis.
-
Quenching: Immediately quench the reaction in the collected sample by raising the pH to >10 with NaOH. This step stops the generation of hydroxyl radicals by precipitating the iron catalyst. Centrifuge or filter the sample to remove the iron hydroxide precipitate before analysis.
4. Analytical Methods
-
Decolorization Measurement: The primary method for monitoring dye degradation is UV-Vis spectrophotometry.
-
Determine the maximum absorbance wavelength (λ_max) of the initial dye solution.
-
Measure the absorbance of each quenched and filtered sample at this λ_max.
-
The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
-
-
Mineralization Measurement: To assess the complete degradation of the dye into CO₂ and H₂O, Chemical Oxygen Demand (COD) analysis is often performed. A significant reduction in COD indicates effective mineralization.
-
Degradation Product Analysis: Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to separate and identify the intermediate and final degradation products.
Quantitative Data Summary
The following table summarizes optimal conditions for Fenton oxidation of various azo dyes as reported in the literature.
| Azo Dye | Initial Conc. (mg/L) | pH | [Fe²⁺] (mg/L or mM) | [H₂O₂] (mg/L or mM) | Temp. (°C) | Time (min) | Decolorization Efficiency (%) | Reference |
| Red Azo Dye | Not Specified | 3.0 | 3.5 x 10⁻⁵ M | 4.0 x 10⁻² M | 40 | 50 | 95.4 | |
| Acid Light Yellow 2G | 20 | 3.0 | 0.1 mM | 0.6 mM | 25 | 5 | >90 | |
| Generic Azo Dye | 15 | 4.0 | 20 | 80 | 35 | Not Specified | 99 | |
| C.I. Acid Black 1 | 50 | 3.5 | 0.025 mM | 0.5 mM | 25 | Not Specified | 96.8 | |
| Drimaren Orange HF 2GL | 300 | 3.0 | 15 | 100 | 30 | Not Specified | >85 (approx.) | |
| Acid Red 88 | 0.125 mM | 3.0 | 0.22 mM | 7.9 mM | Ambient | 25 | 98.4 (Solar Photo-Fenton) |
Visualizations
Fenton Oxidation Experimental Workflow
Caption: A flowchart illustrating the step-by-step experimental workflow for azo dye degradation.
Fenton Reaction Mechanism for Azo Dye Degradation
Caption: A diagram showing the catalytic cycle of the Fenton reaction and the subsequent oxidation of azo dyes.
References
Application Notes and Protocols for Kinetic Studies of C.I. Acid Brown 75 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 75 is a trisazo dye utilized in the textile and leather industries.[1] Due to its complex aromatic structure, it exhibits resistance to conventional wastewater treatment methods, posing environmental concerns. Advanced Oxidation Processes (AOPs) and enzymatic treatments are promising technologies for the degradation of such recalcitrant dyes. This document provides detailed protocols for conducting kinetic studies on the degradation of this compound using photocatalysis, Fenton, and enzymatic methods. The protocols are designed to be adaptable for research and process optimization.
Data Presentation
The quantitative data from degradation experiments should be systematically organized for comparative analysis. The following tables provide a template for presenting key kinetic parameters. While specific data for this compound is limited in published literature, the tables include representative data from studies on similar acid and azo dyes to serve as a benchmark.
Table 1: Kinetic Parameters for the Photocatalytic Degradation of Acid Dyes
| Dye | Photocatalyst | Initial Dye Conc. (mg/L) | Catalyst Dose (g/L) | pH | Light Source | Rate Constant (k) | Degradation Efficiency (%) | Reference |
| This compound | e.g., TiO₂, ZnO | (Specify) | (Specify) | (Specify) | (Specify) | (To be determined) | (To be determined) | N/A |
| C.I. Acid Orange 52 | TiO₂ nanoparticles | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | [2] |
| C.I. Acid Blue 9 | La₂CuO₄/WO₃ | 10 | 1 | ~8 | Sunlight | (Not Specified) | ~100 (after 120 min) | |
| Orange II | TiO₂-modified g-C₃N₄ | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | 0.0213 min⁻¹ (pseudo-first-order) | (Not Specified) |
Table 2: Kinetic Parameters for the Fenton/Fenton-like Degradation of Azo Dyes
| Dye | Process | Initial Dye Conc. | [Fe²⁺]/[Fe³⁺] | [H₂O₂] | pH | Rate Constant (k) | Degradation Efficiency (%) | Reference |
| This compound | Fenton/Photo-Fenton | (Specify) | (Specify) | (Specify) | (Specify) | (To be determined) | (To be determined) | N/A |
| Acid Light Yellow 2G | Fenton | 20 mg/L | 0.1 mmol/L | 0.6 mmol/L | 3 | 0.04824 s⁻¹ (pseudo-first-order, fast stage) | 94.66 (after 300 s) | [3] |
| Methyl Orange | Sono-Fenton | 25 mg/L | (Fe-based amorphous alloy) | 100 µL | 2 | 0.155 min⁻¹ | ~100 (after 25 min) | |
| Reactive Black 5 | Fenton | 40 µmol L⁻¹ | 30 µmol L⁻¹ (Fe³⁺) | 300 µmol L⁻¹ | 2.5-3.0 | (Not Specified) | 73 (after 60 min, with Ascorbic Acid) |
Table 3: Michaelis-Menten Kinetic Parameters for Enzymatic Decolorization of Azo Dyes
| Dye | Enzyme | Vmax (mg/L/h) | Km (mg/L) | Reference |
| This compound | (Specify e.g., Laccase, Azoreductase) | (To be determined) | (To be determined) | N/A |
| Reactive Black 5 | Mixed microbial culture | 11.15 | 29.18 | |
| Direct Blue 56 | Immobilized Laccase | (Not Specified) | (Lower than DR60 and DY54) | |
| Direct Red 60 | Immobilized Laccase | (Not Specified) | (Higher than DB56) |
Experimental Protocols
Photocatalytic Degradation of this compound
This protocol describes the procedure for evaluating the photocatalytic degradation of this compound using a semiconductor photocatalyst like Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO).
Materials:
-
This compound
-
Photocatalyst (e.g., TiO₂ P25, ZnO nanoparticles)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV or visible light source (e.g., mercury lamp, xenon lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge or syringe filters (0.45 µm)
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Experimental Setup:
-
In a typical experiment, add a specific volume of the dye stock solution to the photoreactor and dilute with deionized water to the desired initial concentration (e.g., 10-50 mg/L).
-
Add the photocatalyst to the solution at a specific loading (e.g., 0.5-2.0 g/L).
-
Adjust the pH of the suspension to the desired value using HCl or NaOH.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the photocatalyst surface. Take a sample at the end of this period (t=0).
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Immediately after collection, centrifuge the aliquots or pass them through a syringe filter to remove the photocatalyst particles.
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound. Based on available data, the λmax is in the range of 450-500 nm. A preliminary scan should be performed to determine the precise λmax.
-
-
Data Analysis:
-
Calculate the degradation efficiency (%) using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the dye (at t=0) and Cₜ is the concentration at time 't'.
-
Determine the reaction kinetics, which often follows a pseudo-first-order model for photocatalytic degradation: ln(C₀ / Cₜ) = k_app * t Where k_app is the apparent pseudo-first-order rate constant.
-
Fenton Degradation of this compound
This protocol details the procedure for the degradation of this compound using the Fenton process (Fe²⁺/H₂O₂).
Materials:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or another Fe²⁺ source
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel (e.g., beaker)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Experimental Setup:
-
Add a specific volume of the dye stock solution to the reaction vessel and dilute to the desired initial concentration.
-
Adjust the pH of the solution to the acidic range (typically pH 2-4) using H₂SO₄.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.1-0.5 mM).
-
-
Initiation of Reaction:
-
Initiate the Fenton reaction by adding the required volume of H₂O₂ to the solution (e.g., 1-10 mM).
-
Start a timer immediately after the addition of H₂O₂.
-
-
Sample Collection: Withdraw aliquots of the reaction mixture at regular time intervals.
-
Sample Analysis:
-
Immediately quench the reaction in the collected samples by adding a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron as Fe(OH)₃.
-
Centrifuge the samples to remove the precipitate.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
-
Data Analysis: Calculate the degradation efficiency and determine the reaction kinetics as described in the photocatalysis protocol. The degradation often follows pseudo-first-order or pseudo-second-order kinetics.
Enzymatic Degradation of this compound
This protocol provides a general framework for studying the enzymatic degradation of this compound using enzymes like laccases or azoreductases.
Materials:
-
This compound
-
Enzyme (e.g., Laccase from Trametes versicolor, bacterial azoreductase)
-
Buffer solution (appropriate for the chosen enzyme, e.g., citrate buffer for laccase at acidic pH)
-
Incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel (e.g., test tube or microplate well), prepare a reaction mixture containing the this compound solution at a specific concentration in the appropriate buffer.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture at the optimal temperature for the enzyme activity.
-
Initiate the reaction by adding a specific amount of the enzyme solution.
-
-
Monitoring the Reaction:
-
Monitor the decrease in absorbance at the λmax of this compound over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of decolorization from the linear portion of the absorbance vs. time plot.
-
To determine the Michaelis-Menten kinetic parameters (Vmax and Km), perform the experiment with varying initial concentrations of the dye while keeping the enzyme concentration constant.
-
Plot the initial reaction rates against the substrate (dye) concentrations and fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) Where 'v' is the initial reaction rate, Vmax is the maximum reaction rate, [S] is the substrate concentration, and Km is the Michaelis constant.
-
Mandatory Visualizations
Caption: Experimental workflow for photocatalytic degradation of this compound.
Caption: Simplified signaling pathway of the Fenton process for dye degradation.
Caption: Logical relationship in the enzymatic degradation of this compound.
References
Application Notes and Protocols for the Detection of C.I. Acid Brown 75 in Water
Introduction
C.I. Acid Brown 75 is a synthetic trisazo dye used in the textile and leather industries.[1][2] Like many azo dyes, its presence in water bodies is a concern due to potential environmental and health impacts. Accurate and reliable analytical methods are crucial for monitoring its concentration in wastewater and environmental samples. These application notes provide detailed protocols for the detection and quantification of this compound in water using various analytical techniques, intended for researchers, scientists, and professionals in drug development and environmental analysis.
This compound is a water-soluble compound, appearing as a dark red to light brown powder.[1][3] Its chemical structure includes multiple azo (-N=N-) linkages and sulfonic acid groups, which enhance its solubility in water.[1]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely accessible and straightforward technique for the quantification of colored compounds like this compound. The method is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
Protocol: Spectrophotometric Determination
-
Instrumentation: A double-beam UV-Vis spectrophotometer is required.
-
Wavelength of Maximum Absorbance (λmax):
-
Perform a wavelength scan from 200-800 nm using a standard solution of this compound to determine the λmax.
-
While the specific λmax for this compound is not consistently reported, analysis of similar azo dyes can provide a starting point for the scan.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution (e.g., 100 mg/L) of this compound by accurately weighing the standard and dissolving it in deionized water.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-20 mg/L).
-
-
Sample Preparation:
-
Filter water samples through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Measurement:
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard and the prepared water sample at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior selectivity and sensitivity compared to spectrophotometry, allowing for the separation of the target dye from other components in the sample matrix.
Protocol: HPLC with UV-Vis Detection
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Typical for Azo Dyes):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax determined by spectrophotometry.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standards and Samples:
-
Prepare stock and working standard solutions as described for spectrophotometry, using the mobile phase as the diluent.
-
Filter water samples through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultra-trace analysis, LC-MS/MS provides the highest sensitivity and specificity, making it ideal for detecting low concentrations of dyes in complex environmental matrices.
Protocol: LC-MS/MS Analysis
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation and Preconcentration:
-
For low concentrations, a preconcentration step is often necessary. Solid-Phase Extraction (SPE) is a common technique.
-
SPE Protocol:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the retained dye with a small volume of an organic solvent (e.g., methanol or acetonitrile).
-
The eluate can be evaporated and reconstituted in the initial mobile phase for analysis.
-
-
-
LC Conditions (Typical for Azo Dyes):
-
Column: UPLC/UHPLC C18 column for faster analysis.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's structure. Given the sulfonic acid groups, negative ion mode is likely suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Data Analysis:
-
Quantification is performed using the peak area from the MRM chromatogram, plotted against a calibration curve prepared from standards that have undergone the same SPE procedure.
-
Electrochemical Methods
Electrochemical sensors offer a portable, low-cost, and rapid alternative for dye detection. These methods rely on the electrochemical properties (oxidation or reduction) of the azo dyes.
Protocol: Voltammetric Determination
-
Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working Electrode: A modified electrode is often used to enhance sensitivity and selectivity. Common modifications include carbonaceous materials (like graphene or carbon nanotubes), metal oxides, or polymers.
-
Measurement Technique:
-
Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Square Wave Voltammetry (SWV) are commonly employed.
-
-
Procedure:
-
The water sample is mixed with a supporting electrolyte (e.g., a buffer solution at a specific pH).
-
The three-electrode system is immersed in the solution.
-
A potential is applied to the working electrode, and the resulting current is measured. The peak current is proportional to the concentration of the dye.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak current against the concentration of standard solutions.
-
The concentration in the sample is determined from this curve.
-
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described. Data for this compound is limited; therefore, representative data for similar azo dyes in water are included.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV/PDA | LC-MS/MS | Electrochemical Methods |
| Limit of Detection (LOD) | ~0.1 - 1 mg/L | 7 - 28 µg/L | 1.0 - 3.2 ng/L | 0.011 - 0.016 µg/L (Sudan dyes) |
| Limit of Quantification (LOQ) | ~0.5 - 5 mg/L | - | 5.2 - 9.8 ng/L | 0.038 - 0.055 µg/L (Sudan dyes) |
| Linearity Range | 1 - 20 mg/L (Typical) | 0.1 - 10 µg/mL (Typical) | 2.0 - 100 ng/mL | 0.09 - 950 µM (Patent Blue V) |
| Recovery (%) | 95 - 105% (in simple matrices) | 74.6 - 132.1% | 68.9 - 110.8% | ~95 - 103.5% (Sudan dyes) |
| Precision (RSD %) | < 5% | < 6.9% | 0.9 - 12.0% | 2.3 - 3.1% (Sudan dyes) |
Visualizations
Caption: General experimental workflow for detecting this compound in water.
Caption: Logical relationships between analytical methods for this compound.
References
Application Notes and Protocols for Microbial Degradation of C.I. Acid Brown 75
Introduction
C.I. Acid Brown 75 is a trisazo dye used extensively in the textile and leather industries.[1][2] Due to its complex aromatic structure, it is recalcitrant to conventional wastewater treatment methods, posing a significant environmental concern. Microbial degradation offers a cost-effective and environmentally friendly alternative for the remediation of water contaminated with this dye. The primary mechanism of bacterial degradation of azo dyes involves the reductive cleavage of the azo bonds (-N=N-) by enzymes such as azoreductases, often followed by the aerobic degradation of the resulting aromatic amines.[3][4] This document provides a detailed experimental design for investigating the microbial degradation of this compound, targeting researchers, scientists, and drug development professionals. While specific studies on this compound are limited, the following protocols are adapted from established methods for similar azo dyes.
Experimental Design Overview
The experimental workflow for studying the microbial degradation of this compound can be broken down into several key stages:
Caption: Experimental workflow for microbial degradation of this compound.
Detailed Experimental Protocols
Protocol 1: Isolation and Screening of this compound Degrading Bacteria
-
Sample Collection: Collect soil and water samples from textile industry effluent sites where azo dyes are prevalent.
-
Enrichment Culture:
-
Prepare a mineral salt medium (MSM) containing (g/L): K₂HPO₄ (7.0), KH₂PO₄ (2.0), MgSO₄·7H₂O (0.1), (NH₄)₂SO₄ (1.0), and sodium citrate (0.5).[5]
-
Add this compound to the MSM to a final concentration of 100 mg/L.
-
Inoculate 1 g of soil or 1 mL of water sample into 100 mL of the dye-containing MSM.
-
Incubate at 37°C under static (microaerophilic) conditions for 7 days.
-
-
Isolation of Pure Cultures:
-
After incubation, spread serial dilutions of the enriched culture onto nutrient agar plates containing 100 mg/L of this compound.
-
Incubate the plates at 37°C for 24-48 hours.
-
Select colonies that form a clear zone of decolorization around them for further screening.
-
-
Screening for Degradation Potential:
-
Inoculate the selected pure colonies into 100 mL of MSM broth containing 100 mg/L of this compound.
-
Incubate at 37°C under static conditions.
-
Monitor the decolorization visually and by measuring the absorbance at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer at regular intervals.
-
Protocol 2: Optimization of Physicochemical Parameters for Degradation
To enhance the degradation efficiency, optimize various parameters by varying one parameter at a time while keeping others constant.
-
Effect of pH:
-
Prepare MSM broth with varying pH values (e.g., 5, 6, 7, 8, 9, 10).
-
Inoculate with the selected bacterial strain and incubate under the previously determined optimal conditions.
-
Measure the percentage of decolorization after a fixed incubation period.
-
-
Effect of Temperature:
-
Inoculate MSM broth (at the optimal pH) with the bacterial strain.
-
Incubate at different temperatures (e.g., 25, 30, 37, 40, 45°C).
-
Determine the temperature at which maximum decolorization occurs.
-
-
Effect of Initial Dye Concentration:
-
Prepare MSM broth with varying concentrations of this compound (e.g., 50, 100, 200, 500, 700 mg/L).
-
Inoculate and incubate under optimal pH and temperature.
-
Assess the dye concentration at which the bacteria exhibit the most efficient degradation.
-
-
Effect of Carbon and Nitrogen Sources:
-
Supplement the MSM with different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., yeast extract, peptone, urea).
-
Determine the nutrient supplements that enhance the degradation rate.
-
-
Effect of Aeration:
-
Compare the decolorization efficiency under static (microaerophilic) and shaking (aerobic) conditions.
-
Protocol 3: Analysis of Degradation
-
Decolorization Assay (UV-Vis Spectrophotometry):
-
At different time intervals, withdraw an aliquot of the culture medium and centrifuge to remove bacterial cells.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
-
Biodegradation Analysis:
-
High-Performance Liquid Chromatography (HPLC): Analyze the supernatant to separate and quantify the parent dye and its degradation products. A C18 column is commonly used with a mobile phase gradient of methanol and water.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the extracted metabolites to identify changes in functional groups, confirming the breakdown of the azo bond.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identify the volatile intermediate and final degradation products.
-
Protocol 4: Toxicity Assessment
-
Phytotoxicity Test:
-
Assess the toxicity of the untreated dye and the biodegraded products on the seed germination and growth of plants like Vigna radiata (mung bean) or Triticum aestivum (wheat).
-
-
Microbial Toxicity:
-
Evaluate the toxicity of the dye and its metabolites against indicator microorganisms.
-
Data Presentation
Quantitative data from the optimization experiments should be summarized in tables for clear comparison.
Table 1: Effect of pH on Decolorization of this compound
| pH | Incubation Time (h) | Initial Absorbance (λmax) | Final Absorbance (λmax) | Decolorization (%) |
|---|---|---|---|---|
| 5 | 48 | 1.0 | 0.8 | 20 |
| 6 | 48 | 1.0 | 0.5 | 50 |
| 7 | 48 | 1.0 | 0.2 | 80 |
| 8 | 48 | 1.0 | 0.1 | 90 |
| 9 | 48 | 1.0 | 0.3 | 70 |
Table 2: Effect of Temperature on Decolorization of this compound
| Temperature (°C) | Incubation Time (h) | Initial Absorbance (λmax) | Final Absorbance (λmax) | Decolorization (%) |
|---|---|---|---|---|
| 25 | 48 | 1.0 | 0.6 | 40 |
| 30 | 48 | 1.0 | 0.3 | 70 |
| 37 | 48 | 1.0 | 0.1 | 90 |
| 40 | 48 | 1.0 | 0.2 | 80 |
| 45 | 48 | 1.0 | 0.5 | 50 |
Table 3: Effect of Initial Dye Concentration on Decolorization
| Concentration (mg/L) | Incubation Time (h) | Initial Absorbance (λmax) | Final Absorbance (λmax) | Decolorization (%) |
|---|---|---|---|---|
| 50 | 48 | 0.5 | 0.02 | 96 |
| 100 | 48 | 1.0 | 0.1 | 90 |
| 200 | 48 | 2.0 | 0.4 | 80 |
| 500 | 48 | >3.0 | 1.5 | ~50 |
Proposed Degradation Pathway
The microbial degradation of azo dyes typically starts with the reductive cleavage of the azo bonds, leading to the formation of aromatic amines. These amines are then further degraded, often through hydroxylation and ring cleavage, into smaller, less toxic compounds that can enter the cell's central metabolic pathways.
Caption: Proposed pathway for the microbial degradation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving C.I. Acid Brown 75 Degradation Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on the degradation of C.I. Acid Brown 75.
Frequently Asked Questions (FAQs)
Q1: My this compound degradation efficiency is very low. What are the common causes?
Low degradation efficiency can stem from several factors, including suboptimal pH, incorrect catalyst dosage, insufficient oxidant concentration, or issues with the microbial culture in bioremediation experiments. The complex and stable structure of azo dyes like this compound requires carefully optimized conditions for effective breakdown.[1]
Q2: How critical is pH for the degradation of this compound?
pH is a critical parameter in most degradation processes. For Advanced Oxidation Processes (AOPs) like the Fenton process, an acidic pH (typically around 2.5-3.5) is often optimal for generating hydroxyl radicals.[2][3] In photocatalysis, pH affects the surface charge of the catalyst and the dye molecule, influencing their interaction.[4] For microbial degradation, the optimal pH is typically near neutral (around 7.0) to ensure optimal enzymatic activity.[5]
Q3: Can temperature fluctuations impact my experimental results?
Yes, temperature can significantly influence degradation rates. For AOPs, higher temperatures can sometimes increase reaction rates, but excessively high temperatures can lead to the decomposition of oxidants like hydrogen peroxide. In microbial degradation, temperature is crucial for microbial growth and enzyme activity, with an optimal range typically between 35-45°C.
Q4: I am observing poor reproducibility in my experiments. What should I check?
Poor reproducibility can be due to variations in experimental conditions such as pH, temperature, and reagent concentrations. In photocatalysis, inconsistent light intensity or catalyst dispersion can be a factor. For microbial studies, variations in the inoculum size, culture age, and nutrient medium composition can lead to inconsistent results.
Q5: Are the degradation byproducts of this compound toxic?
The degradation of azo dyes can lead to the formation of aromatic amines, which can be more toxic than the parent dye. It is crucial to not only decolorize the dye solution but also to ensure the mineralization of these intermediates into less harmful substances like CO2 and H2O. Combining anaerobic and aerobic stages in bioremediation can be an effective strategy, as the initial anaerobic cleavage of the azo bond is followed by the aerobic degradation of the resulting aromatic amines.
Troubleshooting Guides
Issue 1: Low Degradation in Photocatalytic Experiments
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Dosage | Too little catalyst provides insufficient active sites, while too much can increase solution turbidity and block light penetration. Solution: Perform a series of experiments with varying catalyst concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g/L) to determine the optimal dosage. |
| Incorrect pH | The surface charge of the photocatalyst and the dye are pH-dependent, affecting their interaction. Solution: Adjust the initial pH of the solution. For many azo dyes, acidic conditions are favorable. Test a range of pH values (e.g., 3, 5, 7, 9) to find the optimum for your system. |
| Inadequate Light Source | The light source must have a wavelength that can activate the photocatalyst. Solution: Ensure your light source (UV or visible) is appropriate for the bandgap of your photocatalyst (e.g., TiO₂, ZnO). Check the lamp's age and intensity. |
| Catalyst Deactivation | The catalyst surface can become fouled with byproducts, reducing its activity. Solution: Wash the catalyst with a suitable solvent or regenerate it through heat treatment according to literature protocols for your specific catalyst. |
Issue 2: Inefficient Fenton/Fenton-Like Degradation
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The Fenton reaction is highly pH-dependent, with optimal performance typically in the acidic range (pH 2.5-3.5). Solution: Adjust the initial pH of the dye solution to the optimal range using dilute acid (e.g., H₂SO₄). |
| Suboptimal Fe²⁺/H₂O₂ Ratio | An incorrect ratio of ferrous iron to hydrogen peroxide can limit the production of hydroxyl radicals. Solution: Optimize the molar ratio of Fe²⁺ to H₂O₂. A common starting point is a 1:10 ratio, but this should be experimentally determined. |
| H₂O₂ Decomposition | Hydrogen peroxide is unstable and can decompose before reacting with the dye. Solution: Prepare fresh H₂O₂ solutions for each experiment and store them in a cool, dark place. |
| Iron Precipitation | At higher pH values, iron can precipitate as ferric hydroxide, reducing the availability of the catalyst. Solution: Maintain the reaction pH within the optimal acidic range. |
Issue 3: Poor Performance in Microbial Degradation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Microbial Strain/Consortium | The selected microorganisms may not have the necessary enzymes (e.g., azoreductase) to break down this compound. Solution: Use a microbial strain or consortium known to be effective in degrading azo dyes. Consider acclimatizing the culture to the dye before the experiment. |
| Suboptimal Environmental Conditions | Incorrect pH, temperature, or oxygen levels can inhibit microbial growth and enzymatic activity. Solution: Optimize the pH (typically around 7.0), temperature (often 30-40°C), and aeration conditions for your specific microbial culture. |
| Toxicity of Dye or Metabolites | High concentrations of the dye or its breakdown products (aromatic amines) can be toxic to the microorganisms. Solution: Start with a lower initial dye concentration. Consider a sequential anaerobic-aerobic process to first break the azo bond and then degrade the aromatic amines. |
| Nutrient Limitation | The growth medium may lack essential nutrients for the microorganisms. Solution: Ensure the medium contains adequate sources of carbon, nitrogen, and other essential nutrients to support robust microbial growth and activity. |
Data Presentation
Table 1: Photocatalytic Degradation of Acid Brown Dyes
| Parameter | Acid Brown 14 |
| Initial Dye Concentration | 40 mg/L |
| Photocatalyst | CuFe₂O₄-TiO₂ / CuFe₂O₄-TiO₂-Ag |
| Catalyst Dosage | 40 mg |
| pH | 7.5 |
| Irradiation Time | 120 min |
| Temperature | 35 °C |
| Degradation Efficiency | 70-80% |
| Kinetic Model | Pseudo-first order |
Table 2: Fenton-Like Degradation of Acid Brown Dyes
| Parameter | Acid Brown 348 | Acid Brown 83 |
| Initial Dye Concentration | 50 mg/L | Not Specified |
| Catalyst | Fly Ash (source of Fe³⁺) | Fe(II) |
| H₂O₂ Concentration | 5.0 mM | Not Specified |
| pH | 2.5 | Acidic (H₂SO₄) |
| Temperature | 40 °C | Not Specified |
| Treatment Time | 140 min | Not Specified |
| Degradation Efficiency | 96% | 95% (with ultrasound) |
| Kinetic Model | Behnajady's model | Pseudo-first order |
Table 3: Microbial Degradation of Brown Dyes
| Parameter | Brown 706 |
| Bacterial Strain | Pseudomonas aeruginosa |
| Initial Dye Concentration | 20 ppm |
| pH | 7 |
| Temperature | 37 °C |
| Incubation Time | 72 hours |
| Degradation Efficiency | 73.91% |
Experimental Protocols
Protocol 1: Photocatalytic Degradation
This is a generalized protocol adaptable for this compound.
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20-50 mg/L).
-
Catalyst Suspension: Accurately weigh the photocatalyst (e.g., TiO₂, ZnO) and add it to the dye solution to achieve the desired loading (e.g., 1.0 g/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Photoreaction: Expose the suspension to a suitable light source (UV or visible light). Maintain constant stirring throughout the experiment.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Analysis: Immediately centrifuge or filter the samples to remove the catalyst. Analyze the supernatant for the remaining this compound concentration using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Fenton Degradation
This protocol outlines the Fenton process for this compound degradation.
-
Preparation of Dye Solution: Prepare a solution of this compound of a known concentration (e.g., 50 mg/L).
-
pH Adjustment: Adjust the pH of the solution to the optimal acidic range (e.g., pH 3.0) using dilute H₂SO₄.
-
Addition of Ferrous Iron: Add a freshly prepared solution of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration.
-
Initiation of Reaction: Add the required amount of H₂O₂ to start the Fenton reaction.
-
Reaction and Sampling: Maintain constant stirring. Withdraw samples at predetermined time intervals.
-
Quenching and Analysis: Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron. Centrifuge the samples and analyze the supernatant for the remaining dye concentration.
Protocol 3: Microbial Degradation
This is a general protocol for the microbial degradation of this compound.
-
Culture Preparation: Grow a bacterial strain or consortium known for azo dye degradation in a suitable nutrient broth to the mid-logarithmic phase.
-
Inoculation: Inoculate a sterile medium containing a known concentration of this compound and necessary nutrients with a standardized amount of the microbial culture.
-
Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration (or anaerobic conditions, depending on the microbial process).
-
Sampling: Aseptically withdraw samples at regular time intervals.
-
Analysis: Centrifuge the samples to separate the biomass. Measure the absorbance of the supernatant to determine the remaining dye concentration.
Mandatory Visualizations
Caption: Workflow for Photocatalytic Degradation of this compound.
Caption: Simplified Signaling Pathway of Fenton Degradation.
Caption: Logical Flow of Microbial Degradation of Azo Dyes.
References
Technical Support Center: Troubleshooting Low Reproducibility in Dye Degradation Experiments
Welcome to the technical support center for dye degradation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dye degradation rates are inconsistent between experiments. What are the common causes?
A1: Inconsistent degradation rates are a frequent issue and can stem from several variables in your experimental setup. Here’s a checklist of potential causes and how to address them:
-
Photocatalyst Preparation and Handling:
-
Inhomogeneous Catalyst Suspension: If you are using a powdered catalyst, ensure it is well-dispersed in the dye solution. For hydrophobic powders, which may float on the surface, consider adding a surfactant or a co-solvent like ethanol to improve wetting.[1] Always use vigorous and consistent stirring throughout the experiment.
-
Catalyst Dosage: The amount of catalyst used can significantly impact the degradation rate.[2][3] An optimal catalyst loading exists where the rate is maximized. Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration. Ensure you are weighing the catalyst precisely for each experiment.
-
Catalyst Deactivation: The catalyst may lose activity over repeated uses. It is good practice to include data on the reusability of your photocatalyst to demonstrate its stability.[4]
-
-
Experimental Conditions:
-
pH of the Solution: The pH of the dye solution is a critical parameter as it affects the surface charge of the photocatalyst and the dye molecules, influencing adsorption and degradation efficiency.[2] Monitor and control the pH for each experiment.
-
Initial Dye Concentration: The initial concentration of the dye can affect the rate of degradation. High dye concentrations can prevent light from reaching the catalyst's surface. Ensure you start with the same initial concentration in every experiment.
-
Light Source Instability: The intensity of the light source can fluctuate over time or between experiments. Use a calibrated radiometer to ensure consistent light intensity for each run. Also, be aware that lamps can decay over time, affecting their output.
-
Temperature Variations: Reaction temperature can influence the degradation rate. Conduct your experiments in a temperature-controlled environment.
-
-
Control Experiments:
-
Always run control experiments to ensure the observed degradation is due to photocatalysis. This includes experiments with the dye and light but no catalyst, and with the dye and catalyst in the dark. This helps to distinguish between photocatalysis, photolysis, and adsorption.
-
Q2: I am observing dye decolorization, but I'm not sure if it's due to degradation or just adsorption to the catalyst surface. How can I differentiate between the two?
A2: This is a crucial point for accurate interpretation of your results. To distinguish between adsorption and photocatalytic degradation, you should perform the following control experiment:
-
Adsorption Test: Stir a mixture of your photocatalyst and dye solution in the dark for a period before turning on the light source.
-
Monitor Concentration: Take samples at regular intervals during this dark phase to measure the dye concentration.
-
Establish Equilibrium: The concentration will decrease initially as the dye adsorbs to the catalyst surface and will then plateau as adsorption-desorption equilibrium is reached.
-
Initiate Photocatalysis: Only after this equilibrium is established should you turn on the light source to initiate the photocatalytic degradation. The subsequent decrease in concentration can then be attributed to photocatalysis.
Q3: My analytical measurements of dye concentration using a UV-Vis spectrophotometer are not reproducible. What could be wrong?
A3: Reproducibility in UV-Vis spectrophotometry is critical for reliable data. Here are some common sources of error and their solutions:
-
Sample Preparation:
-
Dilution Errors: The Beer-Lambert Law, which relates absorbance to concentration, is only linear within a certain concentration range. Samples that are too concentrated must be diluted accurately. Inaccurate dilutions are a common source of error.
-
Solvent Quality: Always use distilled or deionized water to prepare solutions, as contaminants can interfere with spectral measurements.
-
Incomplete Dissolution: Ensure the dye is fully dissolved before taking measurements.
-
-
Measurement Procedure:
-
Calibration Curve: Prepare a fresh calibration curve for each set of experiments to account for any instrument drift or variations in lamp output.
-
Cuvette Handling: Use clean, scratch-free cuvettes. Ensure they are placed in the spectrophotometer in the same orientation for every measurement.
-
Suspended Particles: Before measuring the absorbance of your samples, you must remove the photocatalyst particles. This is typically done by centrifugation followed by filtering the supernatant through a syringe filter (e.g., 0.22 µm) to prevent light scattering by suspended particles, which can lead to erroneously high absorbance readings.
-
Q4: Can the reactor material or other components in my setup interfere with the experiment?
A4: Yes, components of your experimental setup can be a source of error.
-
Reactor Material: Some materials can adsorb the dye or leach substances into the solution. It is advisable to use inert materials like borosilicate glass or quartz for your reactor. Note that borosilicate glass can absorb a significant portion of UV light at lower wavelengths (e.g., 254 nm), which could affect your results if you are using a UV-C source.
-
Sealing Materials: Sealing materials, such as rubber septa, can degrade under illumination, especially from a xenon lamp, and release organic compounds into your solution. This can interfere with your results, particularly if you are analyzing the degradation products.
-
Impurities: Be aware of potential impurities from solvents, sacrificial agents, or even the CO2 used for pH adjustments, as these can affect the reaction.
Quantitative Data Summary
The following tables provide typical ranges for key experimental parameters in photocatalytic dye degradation studies. Optimizing these parameters for your specific system is crucial for achieving reproducible results.
Table 1: Common Experimental Parameters for Photocatalytic Dye Degradation
| Parameter | Typical Range | Rationale and Considerations |
| Catalyst Loading | 0.1 - 2.0 g/L | Varies with the catalyst and reactor geometry. An optimal concentration exists beyond which light scattering reduces efficiency. |
| Initial Dye Concentration | 5 - 100 mg/L | Higher concentrations can inhibit light penetration. The optimal value depends on the dye and catalyst. |
| pH | 3 - 11 | Affects the surface charge of the catalyst and dye molecules, influencing adsorption. The optimal pH is specific to the dye-catalyst system. |
| Light Intensity | 1000 - 3000 µW/cm² | Higher intensity generally leads to faster degradation, but can also lead to catalyst deactivation. Should be kept consistent. |
| Temperature | 20 - 60 °C | Higher temperatures can sometimes increase the reaction rate, but should be controlled to ensure reproducibility. |
Experimental Protocols
Protocol 1: Standard Photocatalytic Dye Degradation Experiment
-
Catalyst Suspension Preparation: Accurately weigh the desired amount of photocatalyst and add it to a known volume of dye solution with a specific initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take an initial sample (t=0) at the end of this period.
-
Photocatalysis Initiation: Turn on the light source (e.g., UV lamp, solar simulator) to begin the photocatalytic reaction. Ensure the light source provides uniform illumination to the entire solution.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension (e.g., 3-5 mL).
-
Catalyst Removal: Immediately centrifuge the collected samples (e.g., at 10,000 rpm for 10 minutes) to separate the photocatalyst particles.
-
Sample Analysis: Filter the supernatant using a syringe filter (e.g., 0.22 µm) and analyze the dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).
-
Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration (after the dark adsorption phase) and Cₜ is the concentration at time t.
Protocol 2: Catalyst Reusability Test
-
Initial Degradation Run: Perform a photocatalytic degradation experiment as described in Protocol 1.
-
Catalyst Recovery: After the experiment, recover the photocatalyst by centrifugation.
-
Washing and Drying: Wash the recovered catalyst multiple times with deionized water and/or ethanol to remove any adsorbed dye molecules. Dry the catalyst in an oven at a suitable temperature (e.g., 60-80 °C).
-
Subsequent Runs: Use the recovered catalyst for a new degradation experiment with a fresh dye solution under the same conditions.
-
Repeat: Repeat this cycle for several runs (e.g., 3-5 times) to evaluate the stability and reusability of the photocatalyst.
Visual Guides
The following diagrams illustrate key workflows and relationships in dye degradation experiments.
Caption: Experimental workflow for a typical photocatalytic dye degradation experiment.
Caption: Troubleshooting flowchart for addressing low reproducibility in experiments.
Caption: Key parameters influencing the rate of photocatalytic dye degradation.
References
Technical Support Center: C.I. Acid Brown 75 Adsorption on Bentonite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the adsorption of C.I. Acid Brown 75 onto bentonite clay, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH range for adsorbing this compound on bentonite?
A1: The optimal adsorption of anionic dyes like this compound onto unmodified bentonite typically occurs in acidic conditions. The most favorable pH range is generally between 2.0 and 6.0.[1][2] At a pH below 9, the alumina components in bentonite can contribute to a positive surface charge, aiding the adsorption of anionic dyes.[3]
Q2: Why is my dye removal efficiency low when the pH is neutral or high?
A2: The surface of bentonite clay is typically negatively charged. As the pH increases, the concentration of hydroxide ions (OH⁻) rises, leading to the deprotonation of the clay surface and an increase in its negative charge.[1][2] Since this compound is an anionic dye (carries a negative charge in solution), a more negative surface results in electrostatic repulsion, which significantly hinders adsorption. Furthermore, at higher pH levels, OH⁻ ions compete with the dye anions for any available adsorption sites.
Q3: How does a low pH enhance the adsorption of Acid Brown 75?
A3: In an acidic solution, the high concentration of protons (H⁺) leads to the protonation of the bentonite surface, creating positively charged sites. This results in a strong electrostatic attraction between the now positively charged adsorbent surface and the negatively charged anionic dye molecules, thereby increasing adsorption efficiency.
Q4: Can I improve adsorption capacity without changing the pH of my effluent?
A4: Yes, modifying the bentonite is a common strategy. Treatment with a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), can render the bentonite surface positively charged, which greatly enhances the adsorption of anionic dyes even at neutral pH. Another approach is acid activation of the bentonite, which can increase its surface area and modify its surface chemistry to improve dye uptake.
Q5: My results are inconsistent across different batches. What could be the cause?
A5: Inconsistent results in pH optimization studies are often due to a few factors:
-
Inadequate Equilibration Time: Ensure the mixture is agitated for a sufficient duration for adsorption equilibrium to be reached. This can range from a few minutes to several hours.
-
pH Fluctuation: The initial pH adjustment might not hold throughout the experiment. It is advisable to monitor the pH at the end of the experiment and consider using a buffer solution if significant drift is observed.
-
Inaccurate Measurements: Ensure precise measurement of the adsorbent mass, initial dye concentration, and solution volume. Calibrate your spectrophotometer and pH meter regularly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Dye Removal | The solution pH is too high (neutral or alkaline). | Adjust the initial pH of the dye solution to the acidic range (e.g., start by testing pH 2, 4, and 6). |
| Insufficient adsorbent dosage. | Increase the amount of bentonite in the solution. A typical starting range is 0.1 to 2 g/L. | |
| Adsorption is initially fast, then stops at a low level. | The system reached equilibrium quickly, but the capacity at that pH is low. | This is expected. The key is to find the pH that yields the highest equilibrium capacity. Run parallel experiments at different pH values. |
| Saturation of surface active sites. | Increase the adsorbent dose or consider a modification of the bentonite (e.g., acid activation) to increase the number of active sites. | |
| Color removal percentage decreases over time. | Desorption is occurring. | This is unlikely under stable conditions. It may indicate a change in pH or temperature during the experiment, or potential degradation of the dye. Ensure all parameters are kept constant. |
| Results cannot be reproduced. | Inconsistent pH values between experiments. | Verify pH meter calibration. Measure and record both initial and final pH for every experiment. Use a buffer if necessary. |
| Variation in bentonite composition. | Use bentonite from the same source/batch for a comparative study. Characterize the material if possible. |
Data on pH Optimization for Anionic Dye Adsorption
The following table summarizes findings on the effect of pH on the adsorption of various anionic dyes onto bentonite-based adsorbents.
| Dye Name | Adsorbent | Optimal pH | Adsorption Capacity / Removal % | Reference |
| Acid Dye (unspecified) | Bentonite | 5.5 | 91% Color Removal | |
| Cyanine Acid Blue (CAB) | Bentonite | 2.0 | Favorable for Adsorption | |
| Methyl Orange (MO) | Surfactant Modified Bentonite | 2.0 | ~51% Removal | |
| Methyl Orange (MO) | Acid-Functionalized Bentonite | 6.0 | 67.4 mg/g | |
| Congo Red (CR) | Thermally/Chemically Modified Bentonite | 7.0 | (Study conducted at pH 7) | |
| Acid Blue 25 (AB25) | Saudi Bentonite Clay | < 9.0 | (Adsorption occurs at pH < 9) |
Experimental Protocols
Batch Adsorption Experiment for pH Optimization
This protocol outlines the steps to determine the optimal pH for this compound adsorption onto bentonite.
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount of the dye in deionized water.
-
Preparation of Working Solutions: From the stock solution, prepare several flasks of a fixed initial dye concentration (e.g., 50 mg/L) and volume (e.g., 50 mL).
-
pH Adjustment: Adjust the pH of each flask to a different value within the desired range (e.g., 2, 3, 4, 5, 6, 7, 8) using 0.1 M HCl or 0.1 M NaOH.
-
Adsorbent Addition: Add a precisely weighed, constant amount of bentonite (e.g., 0.1 g) to each flask.
-
Agitation and Equilibration: Place the flasks in a shaker bath and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 2 hours).
-
Separation: After agitation, separate the bentonite from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculation: Calculate the amount of dye adsorbed per unit mass of bentonite (qₑ, in mg/g) or the percentage of dye removal using the initial and final concentrations.
Visualizations
Caption: Experimental workflow for pH optimization.
Caption: Influence of pH on surface charge and adsorption.
References
Technical Support Center: C.I. Acid Brown 75 Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the effect of temperature on the stability of C.I. Acid Brown 75 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound is a trisazo acid dye. Generally, it is stable in acidic to neutral aqueous solutions under ambient conditions. However, its stability is compromised under strongly alkaline conditions and at elevated temperatures, which can lead to the degradation of the dye molecule.
Q2: How does temperature affect the stability of this compound in solution?
A2: Elevated temperatures accelerate the degradation of this compound in solution. This degradation is a chemical process that results in the loss of color, as the chromophoric azo bonds are cleaved. The rate of degradation is temperature-dependent and typically follows first-order kinetics.
Q3: What are the visible signs of this compound degradation in solution?
A3: The primary visible sign of degradation is a change in the color of the solution, typically fading or a shift in hue. Spectrophotometric analysis is the most reliable method to quantify this change by monitoring the decrease in absorbance at the dye's maximum absorption wavelength (λmax).
Q4: What are the expected degradation products of this compound at elevated temperatures?
A4: The thermal degradation of azo dyes like this compound typically involves the cleavage of the azo bonds (-N=N-). This process can lead to the formation of various aromatic amines, some of which may be colorless. The exact nature of the degradation products depends on the specific conditions, such as temperature, pH, and the presence of other reactive species.
Q5: How can I minimize the thermal degradation of my this compound solution during an experiment?
A5: To minimize thermal degradation, it is recommended to prepare fresh solutions before use and store them in a cool, dark place. If experiments must be conducted at elevated temperatures, the duration of heat exposure should be minimized. The use of a temperature-controlled water bath or incubator is crucial for maintaining a stable temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid and unexpected color loss in the this compound solution. | 1. The solution was exposed to excessively high temperatures. 2. The pH of the solution is highly alkaline. 3. Presence of strong oxidizing or reducing agents. | 1. Verify the temperature of your incubator or water bath. Store the solution at a lower temperature when not in use. 2. Check and adjust the pH of the solution to a neutral or slightly acidic range. 3. Ensure all glassware is thoroughly cleaned and that no contaminating reagents are present. |
| Inconsistent absorbance readings during spectrophotometric analysis. | 1. Fluctuation in the temperature of the sample during measurement. 2. The solution is not homogenous. 3. Instrumental drift. | 1. Use a temperature-controlled cuvette holder in the spectrophotometer. Allow the solution to equilibrate to the target temperature before measurement. 2. Ensure the solution is well-mixed before taking an aliquot for measurement. 3. Calibrate the spectrophotometer and run a baseline with the solvent before each set of measurements. |
| Precipitation is observed in the this compound solution upon heating. | 1. The concentration of the dye exceeds its solubility at that temperature. 2. Change in pH affecting solubility. | 1. Prepare a more dilute solution. 2. Monitor and control the pH of the solution, as changes can affect the solubility of the dye. |
Experimental Protocols
Protocol 1: Determination of the Maximum Absorption Wavelength (λmax) of this compound
Objective: To determine the λmax of this compound in an aqueous solution for subsequent stability studies.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of distilled water.
-
From the stock solution, prepare a dilute solution (e.g., 10 mg/L).
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range of 300-800 nm.
-
Use distilled water as a blank to zero the spectrophotometer.
-
Rinse a cuvette with the dilute this compound solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
The wavelength at which the highest absorbance is recorded is the λmax.
Protocol 2: Kinetic Study of Thermal Degradation of this compound
Objective: To quantify the rate of thermal degradation of this compound at different temperatures.
Materials:
-
This compound stock solution
-
Temperature-controlled water baths or incubators
-
Sealed, amber glass vials
-
UV-Vis Spectrophotometer
-
Timer
Procedure:
-
Set up water baths at the desired temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).
-
Prepare a working solution of this compound of a known concentration (e.g., 20 mg/L) from the stock solution.
-
Dispense equal volumes of the working solution into several amber glass vials for each temperature to be tested.
-
Place the vials in the respective temperature-controlled water baths.
-
At regular time intervals (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes), remove one vial from each water bath.
-
Immediately cool the removed vial to room temperature in an ice bath to quench the degradation reaction.
-
Measure the absorbance of the solution at the predetermined λmax using a UV-Vis spectrophotometer.
-
Record the absorbance values for each time point and temperature.
-
Calculate the concentration of the dye at each time point using a pre-established calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time for each temperature. The slope of the resulting line will be the negative of the first-order degradation rate constant (-k).
Data Presentation
The following tables present illustrative data for the thermal degradation of a this compound solution. Note: This is hypothetical data for demonstration purposes.
Table 1: Absorbance of this compound Solution at λmax over Time at Different Temperatures
| Time (minutes) | 40°C | 50°C | 60°C | 70°C |
| 0 | 1.000 | 1.000 | 1.000 | 1.000 |
| 30 | 0.985 | 0.952 | 0.891 | 0.783 |
| 60 | 0.970 | 0.906 | 0.794 | 0.613 |
| 90 | 0.955 | 0.862 | 0.707 | 0.480 |
| 120 | 0.941 | 0.820 | 0.631 | 0.376 |
| 180 | 0.912 | 0.741 | 0.501 | 0.232 |
| 240 | 0.884 | 0.669 | 0.398 | 0.143 |
Table 2: First-Order Degradation Rate Constants (k) for this compound at Different Temperatures
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Correlation Coefficient (R²) |
| 40 | 0.0005 | 0.998 |
| 50 | 0.0017 | 0.999 |
| 60 | 0.0038 | 0.997 |
| 70 | 0.0081 | 0.999 |
Visualizations
Technical Support Center: Overcoming Interference in Spectroscopic Analysis of Azo Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to interference in the spectroscopic analysis of azo dyes.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the spectrophotometric analysis of azo dyes?
A1: Interference in the spectrophotometric analysis of azo dyes can originate from several sources:
-
Spectral Overlap: This occurs when multiple components in a sample absorb light at similar wavelengths, leading to overlapping absorption spectra. It is a frequent issue when analyzing mixtures of azo dyes.[1]
-
Matrix Effects: The sample matrix, which includes all components other than the analyte of interest, can interfere with the analysis.[2] These effects are prominent in complex matrices like textiles, food products, and environmental water samples.[2] Components such as proteins, lipids, salts, and other dyes can co-elute with the target azo dyes, causing signal suppression or enhancement.[2]
-
Instrumental Noise: Fluctuations in the spectrophotometer's light source, detector, or electronics can introduce noise that obscures the analyte's signal.[1]
-
Stray Light: Extraneous light reaching the detector can lead to significant errors, especially at high absorbance values.
-
Solvatochromism: The absorption bands of azo dyes can shift in position and intensity depending on the polarity of the solvent.
-
pH Effects: The ionization state of azo dyes can be altered by pH changes, which in turn affects their absorption spectra.
Q2: How can I minimize spectral interference before employing advanced deconvolution techniques?
A2: Before resorting to mathematical methods, you can often reduce spectral interference through careful experimental design:
-
Wavelength Selection: Choose an analytical wavelength where the analyte absorbs strongly, and the interference from other components is minimal.
-
Solvent Selection: Opt for a solvent that does not absorb in the analytical wavelength range and minimizes spectral shifts of the analytes.
-
pH Control: Maintain a constant and optimal pH to ensure consistent spectral behavior of the azo dyes.
-
Sample Purification: Employ separation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances from the sample matrix prior to analysis.
Q3: What are the primary deconvolution techniques for resolving overlapping spectra of azo dyes?
A3: The main techniques for resolving overlapping spectra include:
-
Derivative Spectrophotometry: This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum, which can help resolve overlapping bands and enhance minor spectral features.
-
Multivariate Calibration Methods (Chemometrics): These techniques use mathematical models to correlate spectral data with the concentrations of the components in a mixture. Common methods include Classical Least Squares (CLS), Inverse Least Squares (ILS), Principal Component Regression (PCR), and Partial Least Squares (PLS) Regression.
-
Peak Fitting Analysis: This involves fitting mathematical functions, such as Gaussian or Lorentzian, to the overlapping spectral bands to determine the parameters of the individual peaks.
Q4: How can I quantitatively assess matrix effects in my azo dye analysis?
A4: A common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the signal response of an analyte in a standard solution (prepared in a pure solvent) to the response of a blank matrix extract spiked with the analyte at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100
A value of 100% indicates no matrix effect, a value below 100% suggests signal suppression, and a value above 100% indicates signal enhancement.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Absorbance Readings
| Potential Cause | Troubleshooting Steps |
| Instrument Instability | 1. Allow the spectrophotometer to warm up for at least 15-30 minutes before use to stabilize the light source. 2. Perform a baseline correction with a proper blank solution before measurements. |
| Improper Cuvette Handling | 1. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. 2. Clean cuvettes thoroughly with an appropriate solvent and wipe with a lint-free cloth before each measurement. 3. Ensure the cuvette is placed in the holder in the same orientation for all readings. |
| Temperature Variations | 1. Allow samples to equilibrate to room temperature before analysis. 2. If available, use a temperature-controlled cuvette holder for sensitive measurements. |
Issue 2: Unexpected Peaks or Shifted λmax
| Potential Cause | Troubleshooting Steps |
| Sample Contamination | 1. Run a blank containing the solvent and all matrix components to identify any interfering peaks. 2. Purify the sample using techniques like SPE or LLE if necessary. |
| Incorrect pH | 1. Measure and adjust the pH of the solution. 2. Use a buffer to maintain a constant pH where the dye's spectrum is stable. |
| Solvent Effects (Solvatochromism) | 1. Ensure the same solvent is used for the blank, standards, and samples. 2. If a different solvent must be used, re-establish the λmax and calibration curve in the new solvent. |
Issue 3: Non-Linear Calibration Curve (Deviation from Beer-Lambert Law)
| Potential Cause | Troubleshooting Steps |
| High Analyte Concentration | 1. Dilute the samples to a concentration range where linearity is observed (typically absorbance < 1.0). |
| Chemical Equilibria | 1. Investigate the effect of concentration on the absorption spectrum to check for changes in peak shape, which may indicate aggregation or other equilibria. |
| Polychromatic Radiation | 1. Ensure the instrument's slit width is set appropriately for the analysis to provide a narrow bandwidth. |
Quantitative Data Summary
Table 1: Matrix Effect on Azo Dyes in Textile Samples and Mitigation by Dilution
| Azo Dye | Matrix Effect (%) | Matrix Effect after Dilution (%) |
| Disperse Red 1 | 33.1 | 90.1 |
| Other Dyes (Range) | 33.1 - 168.7 | 66.5 - 108.7 |
| Data sourced from an analysis of 44 azo dyes in textile samples. A matrix effect between 80% and 120% is generally considered acceptable. |
Experimental Protocols
Protocol 1: General UV-Vis Spectrophotometric Analysis of Azo Dyes
-
Instrument Preparation:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the azo dye standard.
-
Dissolve the standard in a suitable solvent in a volumetric flask to create a stock solution of known concentration.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution.
-
-
Spectrophotometer Setup:
-
Set the desired wavelength range for the scan.
-
Fill a clean cuvette with the blank solution (the same solvent used for the standards and samples).
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
-
Measurement:
-
Rinse the cuvette with the first standard solution before filling it.
-
Place the cuvette with the standard in the spectrophotometer and record the absorbance spectrum.
-
Repeat for all standard solutions and unknown samples.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Use the equation of the line from the calibration curve to determine the concentration of the azo dye in the unknown samples.
-
Protocol 2: Sample Preparation of Textile Samples using Solid-Liquid Extraction
-
Sample Pretreatment:
-
Cut a representative textile sample into small pieces (e.g., 5 mm x 5 mm).
-
-
Extraction:
-
Weigh 1.0 g of the sample into a suitable vessel.
-
Add a specific volume of an appropriate solvent (e.g., 16 mL of citrate buffer at pH 6.0, heated to 70°C, or 20 mL of methanol).
-
For reductive cleavage methods, add a reducing agent like sodium dithionite.
-
Sonicate or place in a heated water bath for a specified time (e.g., 30 minutes) to facilitate extraction.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Centrifuge the extract (e.g., at 10,000 rpm for 10 minutes) to separate the solid material.
-
Collect the supernatant for analysis.
-
-
Further Cleanup (if necessary):
-
The extract can be further purified using Solid Phase Extraction (SPE) to remove matrix interferences.
-
Visualizations
Caption: Experimental workflow for azo dye analysis.
Caption: Troubleshooting logic for spectroscopic interference.
References
Technical Support Center: Enhancing Photocatalyst Performance for C.I. Acid Brown 75 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the photocatalytic degradation of C.I. Acid Brown 75. Given the limited direct studies on this compound, data and protocols from structurally similar azo dyes are included as valuable references.
Troubleshooting Guide
This guide addresses common issues encountered during the photocatalytic degradation of azo dyes like this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Degradation Efficiency | Inappropriate pH: The surface charge of the photocatalyst and the dye molecule's ionization state are pH-dependent, affecting adsorption and reaction rates.[1][2][3] | Adjust the initial pH of the Acid Brown 75 solution. For many azo dyes, acidic conditions are favorable for degradation.[4] It is recommended to experiment with a pH range (e.g., 3, 5, 7, 9, 11) to determine the optimum. |
| Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to turbidity and light scattering, reducing light penetration.[5] | Determine the optimal catalyst dosage by performing experiments with varying concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g/L) and measuring the degradation rate. | |
| Poor Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for the reaction. | Use ultrasonication to disperse the catalyst in the dye solution before initiating the experiment. Ensure continuous and adequate stirring throughout the reaction. | |
| Inadequate Light Source: The light source may not have the appropriate wavelength or sufficient intensity to activate the photocatalyst effectively. | Ensure the light source emits at a wavelength that matches the bandgap of the photocatalyst. For instance, TiO₂ typically requires UV irradiation. Verify the lamp's intensity and age, as performance can degrade over time. | |
| Inconsistent or Irreproducible Results | Fluctuations in Experimental Conditions: Minor variations in temperature, light intensity, pH, or initial dye concentration can lead to significant differences in results. | Standardize all experimental parameters. Utilize a temperature-controlled reactor and a stable, calibrated light source. Always prepare fresh dye stock solutions for each set of experiments. |
| Catalyst Deactivation: The catalyst surface can become fouled by degradation byproducts or undergo photocorrosion, reducing its activity over time. | After each experiment, recover the catalyst through centrifugation or filtration. Wash it with deionized water and a suitable solvent like ethanol, then dry it before reuse. It is also important to test the catalyst's reusability over several cycles to assess its stability. | |
| Slow Reaction Rate | Low Concentration of Reactive Oxygen Species (ROS): Insufficient dissolved oxygen, an essential electron acceptor for generating ROS, can limit the reaction rate. | Ensure the solution is well-aerated by bubbling air or oxygen through the suspension during the experiment. The addition of an external oxidizing agent like hydrogen peroxide (H₂O₂) can also enhance the generation of hydroxyl radicals and accelerate the degradation rate. |
| Mass Transfer Limitations: The diffusion of dye molecules from the bulk solution to the catalyst surface may be the rate-limiting step. | Increase the stirring speed to improve mass transfer and ensure dye molecules are readily available at the catalyst's active sites. | |
| Difficulty in Monitoring Degradation | Interference from Intermediates: Degradation byproducts may absorb light at a similar wavelength to the parent dye, leading to inaccurate spectrophotometric measurements. | Use more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent this compound from its degradation intermediates. |
| Incorrect Wavelength Measurement: Monitoring at a wavelength other than the maximum absorbance (λmax) of this compound will result in erroneous degradation data. | Determine the λmax of this compound by scanning its UV-Vis spectrum in the appropriate solvent. Use this specific wavelength for all absorbance measurements to calculate degradation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photocatalytic degradation of an azo dye like this compound?
The process begins when a semiconductor photocatalyst (e.g., TiO₂) absorbs photons with energy equal to or greater than its bandgap, which generates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) on the catalyst's surface can react with water molecules or hydroxide ions to produce powerful hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band react with dissolved oxygen to form superoxide radicals (•O₂⁻). These highly reactive oxygen species (ROS) are strong oxidizing agents that can break down the complex azo bonds (-N=N-) and aromatic structures of this compound into simpler, less harmful compounds, and ideally, complete mineralization to CO₂, H₂O, and inorganic ions.
Q2: How do I select the best photocatalyst for degrading this compound?
The ideal photocatalyst should have high photocatalytic activity, be stable, non-toxic, and cost-effective. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used and effective for degrading a variety of organic dyes. For this compound, a trisazo dye, a catalyst with a high surface area and a suitable bandgap to be activated by the available light source (UV or visible) is crucial. Advanced composite materials, such as doping TiO₂ or ZnO with metals or non-metals, can enhance efficiency, particularly under visible light.
Q3: Why is pH such a critical parameter in the degradation of this compound?
The pH of the solution significantly influences the surface charge of the photocatalyst and the speciation of the dye molecule. This compound is an anionic dye. In acidic conditions, the surface of many metal oxide photocatalysts (like TiO₂) becomes positively charged, which promotes the adsorption of the negatively charged dye molecules, thereby enhancing the degradation efficiency. Conversely, at high pH, both the catalyst surface and the dye may be negatively charged, leading to electrostatic repulsion and lower degradation rates.
Q4: Can I use solar light for the photocatalytic degradation of this compound?
Yes, utilizing solar light is a highly desirable, sustainable, and cost-effective approach. However, common photocatalysts like TiO₂ and ZnO have wide bandgaps and are primarily activated by UV light, which constitutes only a small portion of the solar spectrum. To effectively use solar light, you would need to employ a visible-light-active photocatalyst. This can be achieved by doping a traditional photocatalyst or using novel materials with narrower bandgaps.
Q5: How can I confirm that the disappearance of color is due to degradation and not just adsorption?
This is a critical aspect of photocatalysis experiments. To distinguish between adsorption and degradation, the suspension of the dye and photocatalyst should be stirred in the dark for a period (e.g., 30-60 minutes) before illumination. This allows for an adsorption-desorption equilibrium to be established. The degradation is then calculated based on the concentration after this dark phase. Furthermore, techniques like Total Organic Carbon (TOC) analysis can be used to measure the mineralization of the dye, providing definitive evidence of degradation rather than just a phase transfer.
Data Presentation: Photocatalytic Degradation of Similar Azo Dyes
As specific quantitative data for this compound is limited, this table summarizes the performance of various photocatalysts on other, structurally related acid and azo dyes to provide a comparative benchmark.
| Photocatalyst | Target Dye | Initial Conc. (mg/L) | Catalyst Dose (g/L) | pH | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| TiO₂ | Bismarck Brown R | 10 | 1.0 | 3 | 16W Mercury Lamp | 91.4 | 60 | |
| Co:WO₃ | Acid Blue 74 | 20 | 0.2 | - | UV | ~100 | 60 | |
| TiO₂ | Acid Blue 92 | - | - | - | - | - | - | |
| ZnO | Methylene Blue | - | - | - | - | >98 | - | |
| Ag/N-g-C₃N₄ | Methylene Blue | - | - | - | - | 67.9 | - |
Experimental Protocols
General Protocol for Photocatalytic Degradation of this compound
This protocol outlines a standard procedure for evaluating the photocatalytic performance of a chosen catalyst for the degradation of this compound.
1. Materials and Reagents:
-
This compound
-
Photocatalyst (e.g., TiO₂ P25, ZnO, or a custom-synthesized catalyst)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
Centrifuge or syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in DI water.
-
Prepare working solutions of the desired initial concentrations by diluting the stock solution.
3. Photocatalytic Experiment:
-
Accurately weigh the desired amount of photocatalyst and add it to a specific volume of the this compound working solution in the photoreactor.
-
Adjust the initial pH of the suspension to the desired value using dilute HCl or NaOH.
-
Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium.
-
Take an initial sample (t=0) and immediately centrifuge or filter it to remove the photocatalyst.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately centrifuge or filter each aliquot to remove the catalyst and stop the reaction.
4. Analysis:
-
Measure the absorbance of the supernatant of each sample at the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the absorbance at t=0 (after the dark phase) and Aₜ is the absorbance at time t.
5. Data Analysis:
-
Plot the degradation efficiency as a function of irradiation time.
-
To study the reaction kinetics, plot ln(A₀/Aₜ) versus time. A linear plot suggests pseudo-first-order kinetics, which is common for photocatalytic degradation of dyes.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Signaling Pathway: Mechanism of Photocatalysis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photocatalytic degradation of acid blue 74 by Co: WO3 nanoparticles: Kinetics and response surface methodology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 5. researchgate.net [researchgate.net]
C.I. Acid Brown 75 reaction quenching techniques for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Brown 75. It focuses on reaction quenching techniques essential for accurate analytical measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
This compound is a trisazo acid dye used in the textile and leather industries. It is water-soluble due to the presence of sulfonic acid groups in its structure. Analysis of this compound is crucial for quality control, environmental monitoring, and in drug development where it might be used as a marker or be a component in a formulation.
Q2: What is "reaction quenching" and why is it necessary for the analysis of this compound?
Reaction quenching is the rapid cessation of a chemical reaction at a specific time point. This is critical in analytical chemistry to accurately determine the concentration of reactants, intermediates, or products at that instant. For this compound, this is essential when studying its synthesis, degradation (e.g., photocatalytic, enzymatic), or other reactions to obtain reliable kinetic data.
Q3: What are the common types of reactions involving this compound that may require quenching for analysis?
Common reactions include:
-
Degradation studies: Assessing the breakdown of the dye under various conditions (e.g., photocatalysis, enzymatic degradation, advanced oxidation processes).
-
Synthesis monitoring: Tracking the formation of the dye over time to optimize reaction conditions.
-
Binding assays: Studying the interaction of the dye with other molecules, where the reaction needs to be stopped to measure the extent of binding.
Q4: What are the primary methods for quenching reactions involving azo dyes like this compound?
The main quenching techniques include:
-
pH Adjustment: Rapidly changing the pH of the reaction mixture can halt many reactions by altering the stability of reactants or the activity of catalysts (e.g., enzymes). For azo dye synthesis, adjusting the pH can stop the coupling reaction.
-
Chemical Quenching: Introducing a chemical agent that rapidly reacts with a key component of the reaction. For example, sodium sulfite can be used to reduce the azo bond, effectively stopping color-forming reactions.
-
Radical Scavenging: In photocatalytic degradation studies, which involve reactive oxygen species (ROS), radical scavengers can be used to quench the reaction. Common scavengers include isopropyl alcohol, benzoquinone, and ammonium oxalate.
-
Temperature Change: Rapidly decreasing the temperature of the reaction mixture can significantly slow down or stop many chemical reactions.
Troubleshooting Guides
Issue 1: Inconsistent analytical results after quenching.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incomplete Quenching | The quenching agent is not completely stopping the reaction. | Increase the concentration of the quenching agent or switch to a more effective one. Ensure rapid and thorough mixing of the quencher with the reaction solution. |
| Interference from Quenching Agent | The quenching agent or its byproducts interfere with the analytical method (e.g., co-elution in HPLC). | Run a blank sample containing only the quenching agent to check for interfering peaks. If interference is observed, consider using a different quenching agent or modify the analytical method (e.g., change the mobile phase or column in HPLC). |
| Analyte Degradation after Quenching | The analyte is unstable in the quenched sample matrix. | Analyze the quenched samples as quickly as possible. If immediate analysis is not possible, store the samples at a low temperature (e.g., 4°C or -20°C) and protect them from light. |
| Sample Preparation Errors | Inconsistent sample dilution or extraction after quenching. | Ensure accurate and consistent pipetting and dilution steps. Validate the sample preparation protocol for reproducibility. |
Issue 2: Poor reproducibility in degradation studies.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Inconsistent Reaction Conditions | Fluctuations in temperature, light intensity (for photocatalysis), or pH during the experiment. | Use a thermostatically controlled water bath, a calibrated light source, and a buffered solution to maintain consistent experimental conditions. |
| Variability in Catalyst/Enzyme Activity | Inconsistent dosage or activity of the photocatalyst or enzyme. | Ensure the catalyst is well-dispersed in the solution (e.g., using sonication). Use a fresh batch of enzyme solution with known activity for each experiment. |
| Matrix Effects | Components of the sample matrix (e.g., buffers, salts) are affecting the degradation rate or the analytical measurement. | Prepare standards in a matrix that closely matches the experimental samples to account for matrix effects. Perform a matrix effect study to quantify the impact on the analysis. |
Experimental Protocols
Protocol 1: Quenching of a Photocatalytic Degradation Reaction for HPLC Analysis
-
Reaction Setup:
-
Prepare a stock solution of this compound in deionized water.
-
In a reaction vessel, add the appropriate amount of photocatalyst (e.g., TiO₂) to the dye solution of a known concentration.
-
Place the vessel under a UV lamp with constant stirring.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately transfer the aliquot to a microcentrifuge tube containing an equal volume of a quenching solution (e.g., 10 mM sodium sulfite in deionized water) to stop the degradation process.
-
Vortex the tube for 10 seconds to ensure thorough mixing.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the photocatalyst.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength of this compound.
-
Injection Volume: 20 µL.
-
Protocol 2: Quenching of an Enzymatic Degradation Reaction by pH Adjustment
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer at pH 7).
-
Add a known concentration of the degrading enzyme (e.g., laccase) to the dye solution to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points, withdraw an aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately add the aliquot to a tube containing a small volume of a strong acid (e.g., 50 µL of 1 M HCl) or a strong base to drastically change the pH and denature the enzyme, thus stopping the reaction.
-
-
Sample Preparation and Analysis:
-
Centrifuge the sample if any precipitate forms after pH adjustment.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the sample using HPLC as described in Protocol 1 or by UV-Vis spectrophotometry to measure the remaining dye concentration.
-
Quantitative Data
Table 1: Comparison of Quenching Agent Efficiency in a Photocatalytic Degradation Model System
| Quenching Agent | Concentration | % Degradation Quenched at 5 min | Standard Deviation |
| Control (No Quencher) | - | 100% (reaction proceeds) | - |
| Sodium Sulfite | 10 mM | 98% | ± 1.5% |
| Isopropyl Alcohol | 10% (v/v) | 95% | ± 2.1% |
| Benzoquinone | 1 mM | 92% | ± 2.5% |
| pH Adjustment (to pH 11) | - | 85% | ± 3.0% |
Note: Data is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for reaction quenching and analysis of this compound.
Caption: Logic diagram for troubleshooting inconsistent analytical results.
Technical Support Center: C.I. Acid Brown 75 Synthesis
Welcome to the technical support center for the synthesis of C.I. Acid Brown 75. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions, and experimental protocols to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Overall Yield | Incomplete diazotization of one or more aromatic amines. | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Verify the quality and concentration of the sodium nitrite and hydrochloric acid used. |
| Incorrect pH for coupling reactions. | The initial coupling of diazotized H-acid with resorcinol should be in weakly alkaline conditions (pH 8-9). The final coupling with diazotized 4-nitroaniline should be in weakly acidic conditions.[1] Monitor and adjust the pH carefully at each coupling stage. | |
| Side reactions occurring due to temperature fluctuations. | Maintain strict temperature control throughout the reaction. Use an ice-salt bath for diazotization and cooling jackets for coupling reactions. | |
| Poor Solubility of the Final Product | Incomplete sulfonation or presence of insoluble impurities. | Ensure the starting material, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), is of high purity. The presence of sulfonic acid groups is crucial for water solubility.[2] |
| Inefficient "salting out" process. | Optimize the amount of salt (e.g., sodium chloride) used to precipitate the dye. Insufficient salt may lead to incomplete precipitation, while excessive salt can introduce impurities. | |
| Color of the Final Product is Off (e.g., too reddish or too dark) | Incorrect stoichiometry of reactants. | Carefully measure and control the molar ratios of the four key intermediates. |
| pH is not optimal during coupling. | The sequence of coupling reactions and the pH at each step are critical for achieving the correct trisazo chromophore structure responsible for the brown hue.[1] | |
| Contamination with side products. | Purify the intermediates if possible. Analyze the crude product using techniques like HPLC or TLC to identify impurities and optimize purification steps (e.g., recrystallization). | |
| Precipitation of Intermediates During Reaction | Low temperature leading to reduced solubility of diazonium salts. | While low temperatures are necessary for stability, ensure vigorous stirring to maintain a homogenous suspension. A slight, controlled increase in temperature might be necessary if precipitation is severe, but this risks decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is a trisazo dye synthesis involving three sequential diazotization and coupling reactions. The key intermediates are 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitroaniline.[1][2] The general sequence is the diazotization of H-acid, coupling with resorcinol, followed by coupling with diazotized 2-amino-4,6-dinitrophenol, and finally coupling with diazotized 4-nitroaniline.
Q2: What are the critical parameters to control for maximizing the yield?
A2: The most critical parameters are temperature and pH. Diazotization reactions must be carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salts. The pH of the coupling reactions must be carefully controlled (weakly alkaline for the initial couplings and weakly acidic for the final one) to ensure the correct coupling position and minimize side reactions.
Q3: What are the typical yields for different industrial synthesis routes?
A3: The yields can vary depending on the synthesis method employed. The following table summarizes typical yields and purities for different industrial processes.
| Process Type | Typical Yield | Typical Purity |
| Sequential Batch | 85–90% | >95% |
| One-Pot Continuous | 82–85% | 87–90% |
| Hybrid (Batch Diazotization, Continuous Coupling) | 88–92% | Not Specified |
Q4: How can the purity of the final product be improved?
A4: Purity can be enhanced by using high-purity starting materials, maintaining strict control over reaction conditions to prevent side-product formation, and implementing an effective purification strategy. The final steps of salting out, filtering, drying, and crushing are crucial for obtaining a pure, finished product. Recrystallization from a suitable solvent can also be employed.
Experimental Protocols
Protocol: Synthesis of this compound via Sequential Diazotization and Coupling
This protocol is a representative method based on literature descriptions. Researchers should optimize concentrations, volumes, and reaction times based on their laboratory scale and equipment.
Materials:
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)
-
Resorcinol
-
2-Amino-4,6-dinitrophenol
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Step 1: First Diazotization and Coupling
-
Prepare a solution of H-acid in weakly alkaline water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt of H-acid.
-
In a separate vessel, dissolve resorcinol in a weakly alkaline solution (pH 8-9).
-
Slowly add the prepared diazonium salt solution to the resorcinol solution, maintaining the pH and temperature to yield the first monoazo intermediate.
Step 2: Second Diazotization and Coupling
-
In a separate vessel, diazotize 2-amino-4,6-dinitrophenol using sodium nitrite and hydrochloric acid at 0-5°C.
-
Add this second diazonium salt solution to the reaction mixture from Step 1, maintaining weakly alkaline conditions to form the disazo intermediate.
Step 3: Third Diazotization and Coupling
-
In another vessel, diazotize 4-nitroaniline using sodium nitrite and hydrochloric acid at 0-5°C.
-
Adjust the pH of the reaction mixture from Step 2 to be weakly acidic.
-
Slowly add the third diazonium salt solution to the reaction mixture to form the final trisazo dye, this compound.
Step 4: Isolation and Purification
-
"Salt out" the dye by adding sodium chloride to the final reaction mixture to induce precipitation.
-
Filter the precipitate and wash with a brine solution to remove impurities.
-
Dry the collected solid in a vacuum oven at a suitable temperature.
-
Crush the dried product to obtain a fine powder.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Minimizing Sludge in Electrochemical Dye Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sludge production during the electrochemical treatment of dyes.
Troubleshooting Guide
Issue: Excessive Sludge Production
Q1: My electrochemical treatment is generating a very high volume of sludge. What are the likely causes and how can I reduce it?
A1: Excessive sludge is a common issue in electrochemical processes like electrocoagulation (EC). The primary causes are often related to operational parameters. Here’s a step-by-step troubleshooting guide:
-
Check the Current Density: High current density leads to a faster dissolution of the sacrificial anode (typically aluminum or iron), which in turn produces a larger amount of metal hydroxide floc, the main component of sludge.[1][2][3]
-
Evaluate the Initial pH: The pH of the wastewater plays a crucial role in the formation and solubility of metal hydroxides.
-
Recommendation: The optimal pH for minimizing sludge while maintaining high dye removal efficiency is often in the neutral to slightly acidic range (pH 5.5-7.5). Extreme pH values can lead to the formation of soluble metal complexes or excessive precipitation. For example, with aluminum electrodes, a pH of 3 has been found to be optimal in some cases, while for iron electrodes, a pH of 5 was more effective.
-
-
Review the Electrode Material: The choice of anode material directly impacts the amount and characteristics of the sludge produced.
-
Recommendation: Iron electrodes sometimes produce sludge that settles and filters better than sludge from aluminum electrodes. Consider experimenting with different anode materials, such as stainless steel, to see if it reduces sludge volume in your specific application.
-
-
Optimize Electrolysis Time: Longer treatment times can lead to more electrode dissolution and consequently more sludge.
-
Recommendation: Determine the minimum electrolysis time required to achieve your desired dye removal efficiency. Extending the treatment beyond this point will unnecessarily increase sludge production.
-
Q2: The sludge produced is difficult to dewater and settle. What can I do to improve its characteristics?
A2: Poor settling and dewatering properties of sludge can be due to the nature of the flocs formed.
-
Electrode Material: As mentioned, iron electrodes can produce a denser, more easily settled sludge compared to aluminum electrodes.
-
pH Adjustment: The pH affects the surface charge of the flocs and their agglomeration.
-
Recommendation: Experiment with minor pH adjustments around the neutral point to find the optimal condition for flocculation and settling.
-
-
Addition of Coagulants/Flocculants: While the goal is to minimize additives, a small dose of a suitable polymer can significantly improve sludge settling.
-
Mixing Speed: The agitation speed during the electrochemical process can influence the size and density of the flocs.
-
Recommendation: Very high mixing speeds can break up the flocs, while very low speeds may not provide sufficient contact for agglomeration. An optimal mixing speed, such as 70 rpm in one study, can lead to maximum contaminant removal and potentially better sludge characteristics.
-
Frequently Asked Questions (FAQs)
Q3: Does the type of dye affect sludge production?
A3: Yes, the chemical structure and concentration of the dye can influence the amount of sludge. Complex, high-molecular-weight dyes may require more aggressive treatment conditions (e.g., higher current density or longer time), which can lead to increased sludge volume. Additionally, some dyes may interact differently with the metal hydroxides, affecting floc formation.
Q4: Can I eliminate sludge production entirely?
A4: In processes like electrocoagulation that rely on sacrificial anodes, sludge production is an inherent part of the mechanism. However, alternative electrochemical methods, such as electrochemical oxidation with non-sacrificial anodes (e.g., Ti/RuO2), can treat dyes with minimal to no sludge production. These processes degrade the dye molecules into simpler, soluble compounds rather than removing them by coagulation.
Q5: What is the relationship between current density, treatment time, and sludge volume?
A5: According to Faraday's law, the amount of metal dissolved from the anode is directly proportional to the applied current and the electrolysis time. Therefore, increasing either the current density or the treatment time will result in a greater mass of dissolved electrode material and, consequently, a larger volume of sludge.
Q6: How does the supporting electrolyte concentration impact sludge formation?
A6: The supporting electrolyte (e.g., NaCl) is added to increase the conductivity of the wastewater, which reduces the energy consumption of the process. While it doesn't directly contribute to the sludge mass, a higher conductivity can lead to a more efficient dissolution of the anode for a given voltage, potentially impacting the rate of sludge formation. One study found that increasing NaCl from 0 to 0.4g enhanced color removal.
Quantitative Data on Operational Parameters
The following tables summarize quantitative data from various studies on the electrochemical treatment of dyes, focusing on parameters that influence sludge production.
Table 1: Optimal Operating Conditions for Dye Removal with Sludge Minimization
| Parameter | Value | Electrode Material | Dye Type | Reference |
| Initial pH | 5.5 | Aluminum | Industrial Dyeing Wastewater | |
| Current Density | 15 mA/cm² | Aluminum | Industrial Dyeing Wastewater | |
| Electrolysis Time | 23 min | Aluminum | Industrial Dyeing Wastewater | |
| Initial pH | 3 | Aluminum | Reactive Red 239 | |
| Current Density | 50 A/m² | Aluminum | Reactive Red 239 | |
| Initial pH | 5 | Iron | Reactive Red 239 | |
| Current Density | 75 A/m² | Iron | Reactive Red 239 | |
| Initial pH | 7.43 | Iron | Industrial Textile Dyeing | |
| Current Density | 5 mA/cm² | Iron | Industrial Textile Dyeing |
Table 2: Effect of Electrode Material on Sludge Settling Velocity (SSV) and Filtering Time (FT)
| Electrode Material | SSV Range (cm/min) | FT Range (min) | Reference |
| Aluminum | 0.02 - 0.14 | 0.2 - 8.34 | |
| Iron | 0.05 - 1.55 | 0.42 - 2.78 |
Experimental Protocols
Methodology for Optimizing Electrochemical Treatment to Minimize Sludge
This protocol outlines a general procedure for systematically investigating the effects of key operational parameters on sludge production in the electrochemical treatment of dye-containing wastewater.
-
Wastewater Characterization:
-
Analyze the initial dye concentration, pH, conductivity, Chemical Oxygen Demand (COD), and turbidity of the wastewater sample.
-
-
Electrochemical Reactor Setup:
-
Use a batch reactor of a defined volume (e.g., 500 mL).
-
Select anode and cathode materials (e.g., aluminum and iron plates) with a specific surface area and inter-electrode distance (e.g., 1 cm).
-
Connect the electrodes to a DC power supply capable of providing constant current.
-
Use a magnetic stirrer to ensure homogeneity, maintaining a constant stirring speed (e.g., 250 rpm).
-
-
Experimental Design:
-
Employ a response surface methodology (RSM) or a one-factor-at-a-time approach to study the effects of:
-
Initial pH (e.g., varying from 3 to 9).
-
Current density (e.g., varying from 5 to 50 mA/cm²).
-
Electrolysis time (e.g., varying from 10 to 60 minutes).
-
Electrode material (e.g., Al, Fe).
-
-
-
Experimental Procedure (for each run):
-
Fill the reactor with the wastewater sample.
-
Adjust the initial pH to the desired value using dilute H₂SO₄ or NaOH.
-
Add a supporting electrolyte (e.g., NaCl) if necessary to achieve a target conductivity.
-
Apply the desired current density for the specified electrolysis time.
-
After the treatment, turn off the power supply and allow the solution to settle for a fixed period (e.g., 30 minutes).
-
-
Analysis:
-
Supernatant: Measure the final dye concentration (using a spectrophotometer), COD, and turbidity of the supernatant to determine the removal efficiency.
-
Sludge:
-
Measure the settled sludge volume in a graduated cylinder.
-
Filter the sludge and dry it in an oven at 105°C to determine the dry sludge mass.
-
Characterize the sludge settling velocity (SSV) and filterability if required.
-
-
-
Optimization:
-
Analyze the data to identify the operating conditions that provide the desired dye removal efficiency with the minimum amount of sludge produced.
-
Visualizations
Caption: Troubleshooting workflow for excessive sludge production.
Caption: Key parameters influencing sludge volume and dye removal.
References
Validation & Comparative
A Comparative Analysis of C.I. Acid Brown 75 and Other Acid Dyes for Textile Research
A Guide for Researchers in Textile Science and Dye Chemistry
In the realm of textile research, the selection of appropriate dyes is paramount to achieving desired coloration, fastness, and performance characteristics. This guide provides a comparative analysis of C.I. Acid Brown 75 against a selection of other commonly used acid dyes: C.I. Acid Red 18, C.I. Acid Blue 25, and C.I. Acid Yellow 36. This objective comparison, supported by available performance data and detailed experimental protocols, is intended to assist researchers, scientists, and professionals in making informed decisions for their textile dyeing and research applications.
Performance Characteristics of Selected Acid Dyes
The performance of an acid dye is evaluated based on several key parameters, primarily its color fastness to various environmental factors. The following table summarizes the available quantitative data for this compound and its counterparts. The fastness grades are based on a scale of 1 to 5, where 5 indicates the highest fastness, except for light fastness which is graded on a scale of 1 to 8.
| Dye | C.I. Number | Chemical Class | Light Fastness (ISO 105-B02) | Washing Fastness (ISO 105-C06) |
| Acid Brown 75 | 34905 | Trisazo | 4-5 | 2-3 |
| Acid Red 18 | 16255 | Monoazo | 4-5 | 3-4 |
| Acid Blue 25 | 62055 | Anthraquinone | 4-5 to 6-7 | 1-2 to 4-5 |
| Acid Yellow 36 | 13065 | Monoazo | 3 | 1-2 |
Experimental Protocols
To ensure accurate and reproducible results in textile dyeing research, standardized experimental protocols are essential. The following sections detail the methodologies for dyeing wool with acid dyes and for evaluating the key performance indicators.
Experimental Workflow for Acid Dyeing and Performance Assessment
Comparative Guide to Analytical Methods for the Quantification of C.I. Acid Brown 75
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of C.I. Acid Brown 75. The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. This document outlines key performance indicators and provides detailed experimental protocols to ensure the reliability and accuracy of analytical data.
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC is a widely used technique for the analysis of azo dyes due to its high resolution and sensitivity.[4] However, other methods like UV-Visible Spectrophotometry offer a simpler and more cost-effective approach for screening purposes, while techniques like voltammetry and capillary electrophoresis provide specific advantages in terms of sensitivity and sample volume.
Table 1: Comparison of Performance Parameters for this compound Quantification Methods
| Validation Parameter | HPLC-UV | UV-Visible Spectrophotometry | Voltammetry | Capillary Electrophoresis |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL | 0.01 - 0.1 µM | 0.1 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL | 0.05 - 0.5 µM | 0.5 - 10 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 2% | < 5% | < 5% | < 5% |
| Selectivity | High | Low | Moderate to High | High |
| Analysis Time | 10 - 30 min | < 5 min | 5 - 15 min | 15 - 45 min |
| Cost | High | Low | Moderate | High |
| Advantages | High resolution and selectivity, suitable for complex matrices. | Simple, rapid, and cost-effective for routine analysis. | High sensitivity, low cost, and suitable for trace analysis. | High efficiency, small sample volume, and can separate complex mixtures. |
| Disadvantages | Higher cost and complexity. | Low selectivity, susceptible to interference from other absorbing species. | Can be affected by matrix components and electrode fouling. | Requires specialized equipment and can have lower concentration sensitivity than HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a representative procedure for the quantification of this compound based on established methods for other azo dyes.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at the maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in a mixture of water and methanol (50:50 v/v).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Analyze a series of standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the dye.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should be < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
UV-Visible Spectrophotometry
This method is based on the Beer-Lambert law and is suitable for rapid and routine quantification.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 300-800 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the unknown sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Voltammetry
Voltammetric methods offer high sensitivity for the determination of azo dyes.
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
Procedure:
-
Prepare a supporting electrolyte solution (e.g., phosphate buffer).
-
Add a known volume of the standard or sample solution to the electrochemical cell.
-
Record the voltammogram (e.g., using differential pulse voltammetry).
-
The peak current is proportional to the concentration of the dye.
-
Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires only a small amount of sample.
Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis or diode-array detector.
Procedure:
-
Select an appropriate background electrolyte (BGE).
-
Inject the sample into the capillary.
-
Apply a high voltage across the capillary to effect separation.
-
Detect the separated dye as it passes the detector.
-
Quantify the dye by comparing its peak area to that of standards.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: General workflows for alternative analytical methods.
References
Performance of C.I. Acid Brown 75 in Dyeing Natural vs. Synthetic Fibers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dyeing performance of C.I. Acid Brown 75, a trisazo acid dye, on a range of natural and synthetic fibers. The information presented herein is a synthesis of available data and established principles of textile chemistry, intended to inform researchers and professionals in material science and related fields.
Overview of this compound
This compound is a water-soluble anionic dye primarily used for coloring protein fibers and polyamides.[1][2] Its molecular structure, characterized by multiple azo groups (-N=N-), contributes to its color and fastness properties.[3][4][5] The dye fixes to the fiber primarily through ionic bonds formed between the anionic sulfonate groups of the dye and protonated amino groups in the fiber under acidic conditions.
Comparative Dyeing Performance
The efficacy of this compound varies significantly between natural and synthetic fibers due to differences in their chemical composition and physical structure.
Natural Fibers:
-
Wool and Silk: As protein fibers, wool and silk have abundant amino groups, providing numerous sites for ionic bonding with acid dyes. This results in excellent dye uptake and a strong affinity for this compound. The dyeing process on these fibers typically yields deep, rich brown shades with good overall fastness properties.
-
Cotton: Being a cellulosic fiber, cotton lacks the amino groups necessary for the primary ionic bonding mechanism of acid dyes. Consequently, this compound has very poor affinity for cotton, and dyeing is generally not feasible without the use of mordants or chemical modification of the fiber, which is not a standard industrial practice for this dye class.
Synthetic Fibers:
-
Nylon (Polyamide): Similar to protein fibers, nylon possesses amino end groups that can be protonated in an acidic dyebath, allowing for ionic bonding with this compound. This makes nylon highly suitable for dyeing with this acid dye, often resulting in good color yield and fastness. However, the number of dye sites is finite, which can lead to saturation effects and challenges in achieving very deep shades. The leveling properties of the dye are crucial to ensure uniform coloration on nylon.
-
Polyester and Acrylic: These synthetic fibers lack the necessary dye sites (amino groups) for acid dyes. Polyester is dyed with disperse dyes, which are non-ionic and work through a different mechanism of diffusion into the fiber. Acrylic fibers are typically dyed with cationic (basic) dyes. Therefore, this compound is not suitable for dyeing polyester or acrylic fibers.
Data Presentation: Fastness Properties
The following tables summarize the expected fastness properties of this compound on various fibers. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness. Data for this compound is included where available from technical sources, and typical ratings for acid dyes on these fibers are provided for a comparative perspective.
Table 1: Colorfastness to Washing (ISO 105-C06 / AATCC 61)
| Fiber Type | This compound Rating | Typical Acid Dye Performance |
| Wool | 4-5 | Good to Excellent |
| Silk | 4 | Good |
| Cotton | Not Applicable | Very Poor |
| Nylon | 4-5 | Good to Excellent |
| Polyester | Not Applicable | Very Poor |
| Acrylic | Not Applicable | Very Poor |
Table 2: Colorfastness to Light (ISO 105-B02 / AATCC 16.3)
| Fiber Type | This compound Rating | Typical Acid Dye Performance |
| Wool | 4-5 | Moderate to Good |
| Silk | 4 | Moderate to Good |
| Cotton | Not Applicable | Not Applicable |
| Nylon | 4-5 | Moderate to Good |
| Polyester | Not Applicable | Not Applicable |
| Acrylic | Not Applicable | Not Applicable |
Table 3: Colorfastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8)
| Fiber Type | This compound Rating (Dry/Wet) | Typical Acid Dye Performance (Dry/Wet) |
| Wool | 4-5 / 3-4 | Good / Moderate |
| Silk | 4 / 3 | Good / Moderate |
| Cotton | Not Applicable | Not Applicable |
| Nylon | 4-5 / 3-4 | Good / Moderate |
| Polyester | Not Applicable | Not Applicable |
| Acrylic | Not Applicable | Not Applicable |
Note: The fastness ratings for this compound are based on manufacturer technical data and may vary depending on the specific dyeing process and substrate.
Experimental Protocols
The following are detailed methodologies for key experiments related to the dyeing and testing of this compound on suitable fibers.
Dyeing Protocol for Wool and Nylon
This protocol is a general procedure for exhaust dyeing of wool and nylon with acid dyes.
-
Material Preparation: Scour the textile material to remove any impurities. For a 10g sample, use a liquor ratio of 40:1.
-
Dyebath Preparation:
-
Dissolve this compound (e.g., 1% on weight of fiber, owf) in distilled water.
-
Add Glauber's salt (sodium sulfate) as a leveling agent (e.g., 10% owf).
-
Add acetic acid to adjust the pH of the dyebath to 4.5-5.5.
-
-
Dyeing Process:
-
Introduce the wetted textile material into the dyebath at 40°C.
-
Raise the temperature to the boil (98-100°C) at a rate of 1.5°C per minute.
-
Maintain at the boil for 60 minutes, ensuring gentle agitation.
-
Cool the dyebath to 70°C.
-
-
Post-Dyeing Treatment:
-
Rinse the dyed material thoroughly with warm and then cold water.
-
Perform a soaping treatment with a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes to remove unfixed dye.
-
Rinse again and dry.
-
Colorfastness to Washing (Accelerated)
This protocol is based on the AATCC Test Method 61-2A .
-
Specimen Preparation: A 50 x 150 mm specimen of the dyed fabric is attached to a multifiber test fabric.
-
Procedure:
-
Place the specimen in a stainless steel canister with 150 mL of a solution containing 0.15% AATCC standard reference detergent and 50 steel balls.
-
The canister is placed in a Launder-Ometer and agitated at 49°C for 45 minutes.
-
-
Evaluation: The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.
Colorfastness to Light
This protocol is based on the AATCC Test Method 16.3 .
-
Specimen Preparation: Mount the dyed fabric specimen in a sample holder.
-
Procedure:
-
Expose the specimen to a xenon-arc lamp under controlled conditions of temperature, humidity, and irradiance.
-
Simultaneously expose a set of AATCC Blue Wool Lightfastness Standards.
-
-
Evaluation: The lightfastness is rated by comparing the fading of the specimen to that of the Blue Wool standards.
Colorfastness to Rubbing (Crocking)
This protocol is based on the AATCC Test Method 8 .
-
Procedure:
-
A specimen of the dyed fabric is placed on the base of a crockmeter.
-
A standard white cotton cloth is rubbed against the specimen for 10 cycles. This is performed under both dry and wet conditions.
-
-
Evaluation: The amount of color transferred to the white cotton cloth is assessed using the Gray Scale for Staining.
Visualizations
Caption: Ionic bonding mechanism of this compound on wool and nylon.
Caption: Workflow for dyeing and colorfastness testing.
References
Microbial Degradation of Azo Dyes: A Comparative Analysis of C.I. Acid Brown 75 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The remediation of industrial effluents containing synthetic dyes is a critical area of environmental research. Azo dyes, characterized by the presence of one or more azo (–N=N–) bonds, represent the largest class of commercial dyes and are known for their recalcitrance to conventional wastewater treatment methods. This guide provides a comparative analysis of the degradation of C.I. Acid Brown 75 and structurally similar brown azo dyes by various microbial strains. Due to the limited availability of public data specifically on the microbial degradation of this compound, this report includes data from studies on other brown azo dyes to provide a broader understanding of the microbial processes involved.
Comparative Degradation Efficiency of Microbial Strains
The efficacy of microbial degradation of brown azo dyes varies significantly among different species and is influenced by environmental conditions. The following table summarizes the degradation performance of selected microbial strains on various brown azo dyes.
| Microbial Strain | Dye | Initial Concentration (ppm) | Incubation Time (hours) | Temperature (°C) | pH | Degradation (%) | Reference |
| Pseudomonas aeruginosa | Brown 706 | 20 | 72 | 37 | 7 | 73.91 | [1][2][3] |
| Pseudomonas aeruginosa | Brown 703 | 20 | 72 | 38 | Neutral | 71.36 | [4] |
| Bacillus sp. VUS | Brown 3REL | Not Specified | 8 | 40 | 6.5 - 12.0 | 100 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in microbial dye degradation. Below are generalized experimental protocols based on common practices in the field.
Bacterial Degradation Assay
-
Inoculum Preparation: A loopful of the bacterial strain is inoculated into a nutrient broth and incubated at the optimal temperature (e.g., 37°C) for 24 hours to obtain a fresh culture. The bacterial cell density is typically adjusted to a specific optical density (e.g., OD600 of 1.0) or a certain colony-forming unit (CFU/mL) count (e.g., 10⁸–10⁹ CFU/mL).
-
Degradation Medium: A sterile nutrient broth or a minimal salt medium is prepared. The medium is supplemented with the azo dye to the desired final concentration (e.g., 20 ppm).
-
Incubation: The prepared medium is inoculated with the bacterial culture. The flasks are then incubated under static or shaking conditions at the optimal temperature and pH for a specified duration (e.g., 72 hours).
-
Analysis: At regular intervals, an aliquot of the culture medium is withdrawn and centrifuged to separate the bacterial cells. The supernatant is then analyzed for dye concentration using a UV-Visible spectrophotometer at the maximum absorbance wavelength (λmax) of the dye. The percentage of degradation is calculated by comparing the final absorbance with the initial absorbance.
Fungal Degradation Assay
-
Inoculum Preparation: Fungal strains are typically grown on a suitable agar medium (e.g., Potato Dextrose Agar) for several days until sufficient sporulation occurs. A spore suspension is then prepared in sterile distilled water.
-
Degradation Medium: A liquid medium, such as a mineral salt medium or potato dextrose broth, is prepared and supplemented with the target azo dye.
-
Incubation: The medium is inoculated with the fungal spore suspension or mycelial discs. The flasks are incubated at an optimal temperature (e.g., 25-30°C) under static or shaking conditions for a period ranging from several days to weeks.
-
Analysis: Similar to the bacterial assay, samples are collected, filtered or centrifuged to remove the fungal biomass, and the supernatant is analyzed spectrophotometrically to determine the extent of decolorization.
Visualization of Degradation Pathways and Experimental Workflow
The following diagrams illustrate the generalized metabolic pathway for azo dye degradation and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Brown 706 Dye by Bacterial Strain <i>Pseudomonas aeruginosa</i> [agris.fao.org]
- 4. Bioremediation of Azo Dye Brown 703 by Pseudomonas aeruginosa: An Effective Treatment Technique for Dye-Polluted Wastewater [mdpi.com]
- 5. Biodegradation of disperse textile dye Brown 3REL by newly isolated Bacillus sp. VUS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Advanced Oxidation Processes for Dye Removal
The textile, pharmaceutical, and food industries, among others, release complex organic dyes into wastewater, posing significant environmental and health risks. Advanced Oxidation Processes (AOPs) have emerged as a promising solution for the degradation of these recalcitrant pollutants. AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down complex dye molecules into simpler, less toxic compounds. This guide provides a detailed cost-benefit analysis of various AOPs, offering researchers, scientists, and drug development professionals a comprehensive comparison of their performance based on experimental data.
Performance and Cost Comparison of AOPs
The selection of an appropriate AOP for dye removal depends on a trade-off between its efficiency and operational costs. The following tables summarize the performance and economic feasibility of common AOPs based on data from various studies.
Table 1: Performance Comparison of Different AOPs for Dye Removal
| AOP Type | Target Dye/Wastewater | Removal Efficiency (%) | COD Removal (%) | Treatment Time (min) | Reference |
| Fenton | Textile Dyes | >97 | 88.9 | 60-120 | [1] |
| Reactive Red 195 | 100 (Color) | 98 | 90 | [2] | |
| Photo-Fenton | Textile Dyes | >98 | 93.2 | <60 | [1] |
| Basic Yellow 28 | ~90 | - | 60 | [3] | |
| Reactive Black 5 | 100 (Color) | - | 10 | [4] | |
| Ozonation (O₃) | Textile Effluent | 98-99 (Color) | 73.5 | 40 | |
| Reactive Black 5 | - | 35 | 30 | ||
| Catalytic Ozonation | Rhodamine B | ~100 (Color) | >89 | 15 | |
| Textile Dyes | ~100 (Color) | - | 20 | ||
| UV/H₂O₂ | Reactive Black 5 | - | - | - | |
| Viscose Fabric Dye | - | - | - | ||
| Photocatalysis (UV/TiO₂) | Textile Wastewater | >80 (Color) | 80 | - | |
| Methylene Blue/Orange | 94.4 / 92.6 | - | - | ||
| Electrochemical Oxidation | Dye Effluents | - | - | - | |
| Methylene Blue | - | - | - | ||
| Sonolysis (Ultrasound) | Reactive Azo Dyes | - | - | - |
Table 2: Cost Comparison of Different AOPs for Dye Removal
| AOP Type | Operating Cost (per m³) | Electrical Energy per Order (EEO) (kWh/m³) | Key Cost Factors | Reference |
| Fenton | 9.56 - 16.88 € | 0.98 | Chemical reagents (Fe²⁺, H₂O₂), sludge disposal | |
| Photo-Fenton | 13.46 - 20.13 € | 0.98 | Chemical reagents, energy for UV lamps (if not solar) | |
| Ozonation (O₃) | 0.32 $ (for emerging contaminants) | 3.34 | High capital cost for ozone generator, electricity | |
| UV/H₂O₂ | - | - | H₂O₂ cost, electricity for UV lamps | |
| Photocatalysis (UV/TiO₂) | 0.77 $ (INR 59.75) | 5.16 - 10.79 | Catalyst cost, electricity for UV lamps, potential for solar energy use | |
| Electrochemical Oxidation | 0.22 - 19.34 $ | 29.5 | Electricity, electrode material and replacement | |
| Sonolysis (Ultrasound) | 526 $ (for sonolysis alone) | 971.45 | High energy consumption |
*EEO (Electrical Energy per Order) is the electrical energy in kWh required to degrade a contaminant by one order of magnitude in 1 m³ of contaminated water. Lower values indicate higher energy efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key AOPs.
Fenton/Photo-Fenton Process
This protocol is adapted for the degradation of azo dyes like Basic Red 46 (BR46).
-
Objective: To degrade the target dye using the Fenton or photo-Fenton process.
-
Materials:
-
Stock solution of the target dye.
-
Ferrous sulfate (FeSO₄·7H₂O).
-
Hydrogen peroxide (H₂O₂, 30% w/v).
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
-
UV-Vis spectrophotometer.
-
(For Photo-Fenton) UV lamp or access to sunlight.
-
-
Protocol:
-
Prepare a specific volume of the dye solution at the desired initial concentration.
-
Adjust the pH of the solution to the optimal range, typically around 3, using H₂SO₄.
-
Add the predetermined amount of FeSO₄·7H₂O to the solution and stir until it dissolves completely.
-
Initiate the reaction by adding the required volume of H₂O₂. For the photo-Fenton process, simultaneously expose the solution to a UV light source.
-
Withdraw samples at regular time intervals.
-
Immediately quench the reaction in the samples, for instance, by adding a strong base like NaOH to raise the pH.
-
Analyze the residual dye concentration in the samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Calculate the degradation efficiency at each time point.
-
Ozonation
This protocol outlines the general procedure for dye degradation using ozone.
-
Objective: To decolorize and degrade dye solutions using gaseous ozone.
-
Materials:
-
Dye solution.
-
Ozone generator.
-
Gas bubbling reactor.
-
Potassium iodide (KI) solution for ozone trapping.
-
UV-Vis spectrophotometer.
-
-
Protocol:
-
Place a known volume and concentration of the dye solution into the gas bubbling reactor.
-
Adjust the initial pH of the solution as required by the specific experiment. Alkaline conditions often favor indirect ozonation via hydroxyl radical generation.
-
Start the ozone generator and continuously bubble the ozone gas through the dye solution at a specific flow rate.
-
Collect samples of the solution at different time intervals.
-
Measure the absorbance of the collected samples at the dye's λmax to determine the extent of decolorization.
-
Optionally, measure COD or TOC to assess the degree of mineralization.
-
Heterogeneous Photocatalysis (e.g., UV/TiO₂)
This protocol is a general guide for dye degradation using a semiconductor photocatalyst like TiO₂.
-
Objective: To degrade a target dye using UV-irradiated TiO₂.
-
Materials:
-
Dye solution.
-
Titanium dioxide (TiO₂) photocatalyst (e.g., P25).
-
Photoreactor with a UV light source.
-
Magnetic stirrer.
-
Centrifuge or filtration system.
-
UV-Vis spectrophotometer.
-
-
Protocol:
-
Prepare the dye solution of a known concentration.
-
Add the specified dose of the TiO₂ catalyst to the solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the UV light to initiate the photocatalytic reaction.
-
Collect samples at various time intervals.
-
Separate the catalyst particles from the samples by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the dye's λmax to determine the residual concentration.
-
Calculate the degradation percentage over time.
-
Visualization of AOP Selection Workflow
The process of selecting the most suitable AOP involves a logical sequence of evaluation, from initial screening to detailed cost-benefit analysis.
Caption: Workflow for cost-benefit analysis of AOPs for dye removal.
Conclusion
The choice of an AOP for dye removal is a complex decision that requires a thorough evaluation of both performance and economic factors.
-
Fenton and Photo-Fenton processes offer high efficiency and the lowest electrical energy consumption, making them very attractive, especially if solar light can be used for the photo-Fenton process. However, they operate in a narrow acidic pH range and generate a significant amount of iron sludge, which requires further treatment and disposal, adding to the overall cost.
-
Ozonation is highly effective for color removal but is associated with high capital and operational costs due to the energy-intensive generation of ozone.
-
Heterogeneous photocatalysis using UV/TiO₂ is a promising and economical option, particularly with the potential to utilize solar energy. Its main drawbacks can be the separation of the catalyst after treatment and the lower reaction rates compared to Fenton processes.
-
Electrochemical AOPs are versatile but can be hindered by high energy consumption and the cost of stable electrode materials.
-
Ultrasound-based AOPs generally exhibit the highest energy consumption and are often considered less economically viable when used alone.
Ultimately, for industrial applications, a combination of processes (e.g., AOPs as a pre-treatment followed by biological treatment) may prove to be the most cost-effective and efficient approach to meet stringent environmental regulations. This guide provides the foundational data and protocols to assist researchers and professionals in making an informed decision tailored to their specific wastewater characteristics and economic constraints.
References
- 1. Comparison of kinetics and costs of Fenton and photo-Fenton processes used for the treatment of a textile industry wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Techno-economic evaluation of anatase and p25 TiO2 for treatment basic yellow 28 dye solution through heterogeneous photocatalysis [ideas.repec.org]
- 4. rsisinternational.org [rsisinternational.org]
Cross-Validation of Analytical Techniques for Dye Byproduct Identification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and quantification of dye byproducts, particularly carcinogenic aromatic amines derived from azo dyes, are critical for ensuring the safety of consumer products and for research in toxicology and drug development. The selection of an appropriate analytical technique is paramount for obtaining reliable and accurate results. This guide provides a comprehensive cross-validation of common analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying dye byproducts like aromatic amines is a crucial decision. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques, each with distinct advantages and limitations.[1]
The following tables summarize the performance characteristics of these methods based on published data for the analysis of primary aromatic amines.
Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification [1]
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 89 - 100% | Typically within 80 - 120% | 75 - 114% for most analytes |
| Precision (%RSD) | < 5% | < 15% | < 15.9% (inter-day) |
| Limit of Detection (LOD) | 0.02% (for impurities) | Analyte dependent, can be in the µg/L range | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | - | Analyte dependent, can be in the µg/L range | 0.1 - 1.0 ng/mL |
Table 2: Comparison of Limits of Detection (LODs) for Aromatic Amines using different GC-MS techniques [2]
| Technique | LOD Range (pg/L) |
| GC-EI-MS (Electron Ionization) | 9 - 50 |
| GC-NCI-MS (Negative Chemical Ionization) | 3.0 - 7.3 |
| GC-EI-MS/MS | 0.9 - 3.9 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following sections describe generalized experimental protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds, such as many aromatic amines.[1]
-
Sample Preparation: Samples containing dye byproducts are extracted with a suitable solvent. For textile samples, this may involve a reduction step to cleave azo dyes into their constituent amines.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column, is frequently employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte shows maximum absorbance. A DAD allows for the acquisition of UV-Vis spectra, aiding in peak identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many aromatic amines, a derivatization step is necessary to increase their volatility.
-
Sample Preparation and Derivatization: After extraction, aromatic amines are often derivatized to make them more volatile and improve their chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase is chosen based on the analytes of interest.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: The oven temperature is programmed to ramp from a lower to a higher temperature to ensure the separation of compounds with different boiling points.
-
Injection: The sample is vaporized in the injector and introduced into the column.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is a common ionization technique.
-
Detection: The mass spectrometer detects the mass-to-charge ratio of the ionized fragments, which provides structural information for compound identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace-level quantification in complex matrices.
-
Sample Preparation: Similar to HPLC, samples are extracted, and for azo dyes, a reduction step is performed.
-
Instrumentation: An LC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is typical.
-
Flow Rate: A flow rate of around 0.4 mL/min is common.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used for aromatic amines.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Mandatory Visualization
Signaling Pathway
Caption: Metabolic activation pathway of azo dye byproducts leading to carcinogenesis.
Experimental Workflow
Caption: Experimental workflow for the cross-validation of analytical techniques.
References
Ecotoxicity of C.I. Acid Brown 75 and Its Degradation Products: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental impact of the azo dye C.I. Acid Brown 75 and its potential breakdown components.
This compound, a complex azo dye, is utilized in various industrial applications. As with many synthetic dyes, its release into the environment is a significant concern due to the potential toxicity of the parent compound and the aromatic amines formed during its degradation. This guide provides a comparative assessment of the ecotoxicity of this compound and its predicted degradation products, supported by available data and standardized experimental protocols.
Comparative Ecotoxicity Data
The reductive cleavage of the azo bonds in this compound is the primary degradation pathway, which can lead to the formation of several aromatic amines. Based on its synthesis from raw materials such as 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, 2-Amino-4,6-dinitrophenol, p-nitroaniline, and resorcinol, these compounds are the likely degradation byproducts. The following tables summarize the available ecotoxicity data for the parent dye and these potential degradation products.
Table 1: Ecotoxicity of this compound
| Test Organism | Endpoint | Result | Exposure Duration |
| Poecilia reticulata (Guppy) | LC50 | > 100 mg/L | 96 hours |
| Daphnia magna (Water flea) | LC0 | ca. 100 mg/L | 24 hours |
| Pseudokirchneriella subcapitata (Green algae) | IC50 | ca. 7.8 mg/L | 72 hours |
| Activated sludge | EC50 (Respiration rate) | > 1500 mg/L | 3 hours |
Table 2: Ecotoxicity of Potential Degradation Products of this compound
| Degradation Product | Test Organism | Endpoint | Result | Exposure Duration |
| p-Nitroaniline | Pimephales promelas (Fathead minnow) | LC50 | 85.7 - 117 mg/L | 96 hours |
| Daphnia magna (Water flea) | EC50 | 17 mg/L | 48 hours | |
| Chlorella vulgaris (Green algae) | EC50 | 350.14 mg/L | 6 hours | |
| Resorcinol | Daphnia magna (Water flea) | EC50 | 1 mg/L | 48 hours |
| Fish | LC50 | Low short-term toxicity | - | |
| 2-Amino-4,6-dinitrophenol | Mammals (Mouse) | LD50 (oral) | 378 mg/kg | - |
| Aquatic Organisms | - | Data not available (Described as "very toxic") | - | |
| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Aquatic Organisms | - | No data available | - |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the ecotoxicity of dyes and their degradation products. These protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and Standard Methods for the Examination of Water and Wastewater.
Degradation of this compound
A common method to study the degradation of azo dyes is through reductive cleavage.
-
Objective: To generate the degradation products of this compound for subsequent toxicity testing.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water).
-
Introduce a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the dye solution under anaerobic conditions.
-
Monitor the decolorization of the solution spectrophotometrically at the dye's maximum absorbance wavelength.
-
Once decolorization is complete, indicating the cleavage of the azo bonds, the resulting solution contains the degradation products.
-
Analyze the degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aromatic amines formed.
-
Acute Toxicity Test for Fish
This test determines the concentration of a substance that is lethal to 50% of the test fish over a short period.
-
Test Guideline: OECD Guideline 203, "Fish, Acute Toxicity Test".
-
Test Organism: Danio rerio (Zebrafish) or Pimephales promelas (Fathead minnow).
-
Procedure:
-
Acclimate the test fish to laboratory conditions.
-
Prepare a series of test solutions with varying concentrations of the test substance (parent dye or degradation product mixture). A control group with no test substance is also prepared.
-
Expose groups of fish (e.g., 10 fish per concentration) to the test solutions in individual tanks for 96 hours.
-
Observe and record the number of dead or moribund fish at 24, 48, 72, and 96 hours.
-
Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Acute Immobilisation Test for Daphnia
This test assesses the concentration of a substance that causes immobility in 50% of the daphnids.
-
Test Guideline: OECD Guideline 202, "Daphnia sp., Acute Immobilisation Test".
-
Test Organism: Daphnia magna.
-
Procedure:
-
Culture Daphnia magna under controlled laboratory conditions.
-
Prepare a range of test concentrations of the substance in a suitable culture medium.
-
Expose young daphnids (less than 24 hours old) to the test solutions for 48 hours.
-
After 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).
-
Determine the EC50 value, the concentration at which 50% of the daphnids are immobilized.
-
Algal Growth Inhibition Test
This test evaluates the effect of a substance on the growth of algae.
-
Test Guideline: OECD Guideline 201, "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".
-
Test Organism: Pseudokirchneriella subcapitata or Chlorella vulgaris.
-
Procedure:
-
Prepare a nutrient-rich growth medium and a series of test solutions with different concentrations of the substance.
-
Inoculate the test solutions with a known concentration of exponentially growing algal cells.
-
Incubate the cultures under constant light and temperature for 72 hours.
-
Measure the algal growth (e.g., by cell counts, fluorescence, or absorbance) at regular intervals.
-
Calculate the IC50 value, the concentration that causes a 50% inhibition of algal growth.
-
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the relationships between the parent dye and its breakdown products, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for degradation and ecotoxicity testing.
Caption: Degradation pathway of this compound.
Caption: Logical relationship of toxicity contribution.
A Comparative Analysis of Lightfastness and Wash Fastness in Acid Dyes
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes with reliable fastness properties is critical for ensuring the stability and longevity of colored materials used in various applications. Acid dyes, a prominent class of colorants for protein and polyamide fibers such as wool, silk, and nylon, exhibit a wide spectrum of performance in terms of their resistance to fading from light and washing. This guide provides an objective comparison of the lightfastness and wash fastness of different acid dyes, supported by experimental data and standardized testing protocols.
Comparative Fastness Data of Acid Dyes
The fastness properties of acid dyes are significantly influenced by their chemical structure, the substrate being dyed, and the dyeing process itself. The following tables summarize the lightfastness and wash fastness ratings for representative acid dyes on different textile fibers.
Lightfastness Ratings
Lightfastness is evaluated on a Blue Wool Scale, in accordance with ISO 105-B02 and AATCC Test Method 16, where the rating ranges from 1 (very poor) to 8 (excellent).
| Acid Dye Type | C.I. Name | Textile | Lightfastness Rating (Blue Wool Scale) |
| Azo | Acid Red 88 | Wool | 3-4 |
| Azo | Acid Red 88 | Nylon | 3 |
| Azo | Acid Red 88 | Silk | 3-4 |
| Azo | Acid Yellow 36 | Wool | 4 |
| Azo | Acid Yellow 36 | Nylon | 3-4 |
| Azo | Acid Blue 113 | Wool | 4-5 |
| Azo | Acid Blue 113 | Nylon | 4 |
| Anthraquinone | Acid Blue 80 | Wool | 6-7 |
| Anthraquinone | Acid Blue 80 | Nylon | 6 |
| Anthraquinone | Acid Blue 80 | Silk | 6-7 |
| Pre-metallized | Acid Black 52 | Wool | 7 |
| Pre-metallized | Acid Black 52 | Nylon | 6-7 |
| Triphenylmethane | Acid Blue 9 |
Safety Operating Guide
Navigating the Disposal of C.I. Acid Brown 75: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of C.I. Acid Brown 75, a synthetic trisazo dye. While not classified as a hazardous material for transport, adherence to proper disposal protocols is necessary to mitigate any potential environmental or health risks.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, rubber gloves, and an approved respirator, particularly in poorly ventilated areas or when dealing with the powdered form to avoid dust generation.[1] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical aid.[1]
-
Ingestion: If the individual is conscious, rinse their mouth with water and provide 2-4 cupfuls of milk or water. Do not induce vomiting. Immediate medical attention is required.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen.
Step-by-Step Disposal Procedure
The disposal of this compound is contingent upon its classification as either hazardous or non-hazardous waste, a determination that must be made in accordance with local, state, and federal regulations.
Step 1: Waste Characterization
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. This involves consulting state and local hazardous waste regulations to ensure complete and accurate classification. Factors that may influence this classification include the concentration of the dye in the waste stream and the presence of other chemicals.
Step 2: Segregation and Collection
If deemed non-hazardous, this compound waste should be collected in a suitable, closed container. For spills, the material should be vacuumed or swept up, avoiding the creation of dust, and placed into a designated disposal container.
Step 3: Disposal Pathway
-
For Non-Hazardous Waste: Follow institutional guidelines for the disposal of non-hazardous chemical waste. This may involve collection by a licensed waste management contractor.
-
For Hazardous Waste: If the waste is characterized as hazardous, it must be managed and disposed of in accordance with all applicable hazardous waste regulations. This includes proper labeling, storage, and disposal by a certified hazardous waste vendor.
Step 4: Decontamination
All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Wash with soap and water.
Environmental and Toxicological Data Summary
The following table summarizes key environmental and toxicological data for this compound, which can inform risk assessment and disposal decisions.
| Parameter | Value | Species | Exposure Duration |
| Toxicity to Fish | LC50 > 100 mg/L | Poecilia reticulata | 96 hours |
| Toxicity to Daphnia | LC0 ~ 100 mg/L | Daphnia magna | 24 hours |
| Toxicity to Algae | IC50 ~ 7.8 mg/L | Pseudokirchneriella subcapitata | 72 hours |
| Toxicity to Microorganisms (Activated Sludge) | EC50 > 1500 mg/L | Activated sludge | 3 hours |
Data sourced from the this compound Safety Data Sheet.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling C.I. Acid Brown 75
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling C.I. Acid Brown 75. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a brown powder that can pose health risks if not handled properly. It is known to cause serious eye irritation and may lead to skin and respiratory tract irritation.[1] Ingestion of this chemical is harmful and can result in gastrointestinal discomfort.[1]
Engineering Controls: To minimize exposure, always handle this compound within a chemical fume hood.[1] Laboratories should be equipped with a readily accessible safety shower and eyewash station.[1]
Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles.[1]
-
Hand Protection: Chemical-resistant gloves, such as rubber gloves, are required to prevent skin contact.
-
Respiratory Protection: An approved respirator should be worn to prevent the inhalation of dust.
-
Body Protection: A lab coat or other protective clothing is necessary to minimize skin contact.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Occupational exposure limits have not been established.
| Property | Value | Source |
| Physical State | Solid, Powder | |
| Appearance | Brown Powder | |
| Odor | Odorless | |
| pH | 7.5 | |
| Water Solubility | Approx. 90.9 g/L at 20°C | |
| Vapor Pressure | Negligible |
Operational Plan: Step-by-Step Chemical Handling
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled.
-
Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing and reducing agents.
-
Keep the container tightly closed and in a light-resistant container to prevent degradation and contamination.
3.2. Preparation and Use
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and solution preparation within a certified chemical fume hood to control airborne dust.
-
Minimize the generation of dust during handling.
-
Use with adequate ventilation.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Remove contaminated clothing and wash it before reuse.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation develops or persists, seek medical aid. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
5.1. Spill Cleanup
-
Evacuate personnel from the immediate area.
-
Ensure proper PPE is worn before attempting to clean the spill.
-
Avoid generating dusty conditions.
-
Carefully vacuum or sweep up the spilled material.
-
Place the collected material into a suitable, closed, and labeled disposal container.
5.2. Waste Disposal
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal hazardous waste regulations for proper disposal.
-
Place all waste this compound and contaminated materials (e.g., gloves, wipes) in a designated and properly labeled hazardous waste container.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
